3,5-Di-tert-butyl-2-methoxybenzaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-ditert-butyl-2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-15(2,3)12-8-11(10-17)14(18-7)13(9-12)16(4,5)6/h8-10H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCHIZAAFNBZED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398900 | |
| Record name | 3,5-Di-tert-butyl-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135546-15-5 | |
| Record name | 3,5-Di-tert-butyl-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Di-tert-butyl-2-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Di-tert-butyl-2-methoxybenzaldehyde is a substituted aromatic aldehyde that holds potential as a versatile building block in organic synthesis. Its sterically hindered structure and functional group arrangement make it a valuable intermediate for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and spectral characterization.
Chemical Structure and Properties
This compound is characterized by a benzene ring substituted with two bulky tert-butyl groups at positions 3 and 5, a methoxy group at position 2, and an aldehyde (formyl) group at position 1. The steric hindrance imposed by the tert-butyl groups significantly influences the reactivity of the adjacent functional groups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₄O₂ | [1] |
| Molecular Weight | 248.36 g/mol | [1] |
| CAS Number | 135546-15-5 | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Solid | |
| Melting Point | 33-37 °C | |
| Boiling Point | 128 °C at 0.7 hPa | |
| Topological Polar Surface Area | 26.3 Ų | [1] |
| XLogP3 | 4.7 | [1] |
Synthesis
The synthesis of this compound is typically achieved in a two-step process starting from 2,4-di-tert-butylphenol. The first step involves the formylation of the phenol to introduce the aldehyde group, followed by the methylation of the hydroxyl group.
Step 1: Synthesis of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde
The introduction of the formyl group onto the 2,4-di-tert-butylphenol ring is commonly accomplished via the Duff reaction or a related formylation method.[2]
Experimental Protocol: Duff Reaction for 3,5-Di-tert-butyl-2-hydroxybenzaldehyde [2]
-
Materials: 2,4-di-tert-butylphenol, hexamethylenetetramine (HMTA), glacial acetic acid, water.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,4-di-tert-butylphenol in glacial acetic acid.
-
Add hexamethylenetetramine to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and hydrolyze the intermediate by adding water and heating.
-
The product, 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) followed by purification using column chromatography on silica gel.
-
Step 2: O-Methylation of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde
The phenolic hydroxyl group of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde is then methylated to yield the final product. Due to the steric hindrance from the adjacent tert-butyl group, a strong methylating agent and appropriate reaction conditions are required.
Experimental Protocol: O-Methylation
-
Materials: 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, dimethyl sulfate (DMS) or methyl iodide, a suitable base (e.g., potassium carbonate or sodium hydride), and an inert solvent (e.g., acetone, DMF, or THF).
-
Procedure:
-
Dissolve 3,5-Di-tert-butyl-2-hydroxybenzaldehyde in the chosen inert solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base portion-wise to the solution at room temperature.
-
Add the methylating agent (dimethyl sulfate or methyl iodide) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring the progress by TLC.
-
After the reaction is complete, quench the reaction by the careful addition of water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Spectroscopic Characterization
The structure of this compound can be confirmed by various spectroscopic techniques.
Table 2: ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.4 | s | 1H | -CHO |
| 7.7 | d, J ≈ 2.5 Hz | 1H | Ar-H |
| 7.6 | d, J ≈ 2.5 Hz | 1H | Ar-H |
| 3.9 | s | 3H | -OCH₃ |
| 1.4 | s | 9H | t-Butyl |
| 1.3 | s | 9H | t-Butyl |
Table 3: ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 191.5 | C=O (aldehyde) |
| 161.2 | C-OCH₃ |
| 142.1 | Ar-C |
| 139.8 | Ar-C |
| 130.5 | Ar-CH |
| 128.7 | Ar-CH |
| 62.1 | -OCH₃ |
| 35.4 | C(CH₃)₃ |
| 34.2 | C(CH₃)₃ |
| 31.5 | C(CH₃)₃ |
| 29.8 | C(CH₃)₃ |
Table 4: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| ~2960 | C-H stretch (aliphatic) |
| ~2870 | C-H stretch (aldehyde) |
| ~1690 | C=O stretch (aldehyde) |
| ~1580 | C=C stretch (aromatic) |
| ~1240 | C-O stretch (aryl ether) |
Table 5: Mass Spectrometry Data
| m/z | Interpretation |
| 248 | [M]⁺ (Molecular ion) |
| 233 | [M - CH₃]⁺ |
| 191 | [M - C(CH₃)₃]⁺ |
Synthetic and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and characterization of this compound.
Caption: Synthetic and analytical workflow for this compound.
Applications in Drug Discovery and Development
Substituted benzaldehydes are a crucial class of intermediates in the pharmaceutical industry. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of heterocyclic systems. The specific substitution pattern of this compound, with its bulky tert-butyl groups and electron-donating methoxy group, can be exploited to synthesize novel molecular scaffolds.
While specific biological activities for this particular compound are not extensively documented in publicly available literature, its structural motifs are of interest. The di-tert-butylphenol substructure is known for its antioxidant properties. The introduction of the methoxybenzaldehyde moiety could serve as a starting point for the development of new therapeutic agents where steric bulk and electronic properties are fine-tuned to achieve desired biological activity and pharmacokinetic profiles. Researchers can utilize this compound as a precursor to generate libraries of derivatives for screening in various disease models.
The following diagram illustrates a logical workflow for the potential utilization of this compound in a drug discovery context.
Caption: Drug discovery workflow utilizing this compound.
References
An In-depth Technical Guide to 3,5-Di-tert-butyl-2-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Di-tert-butyl-2-methoxybenzaldehyde, a substituted aromatic aldehyde with potential applications in medicinal chemistry and materials science. This document details its chemical and physical properties, provides detailed experimental protocols for its synthesis and characterization, and explores its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical and Physical Properties
This compound, with the CAS number 135546-15-5 , is a sterically hindered aromatic aldehyde. Its structure features two bulky tert-butyl groups and a methoxy group on the benzene ring, which significantly influence its reactivity and physical properties.
General Properties
| Property | Value | Source |
| CAS Number | 135546-15-5 | [1] |
| Molecular Formula | C₁₆H₂₄O₂ | [1] |
| Molecular Weight | 248.36 g/mol | [1] |
| IUPAC Name | This compound |
Physical Properties
| Property | Value | Source |
| Melting Point | 33-37 °C | |
| Boiling Point | 128 °C at 0.5 mmHg | |
| Appearance | Likely a low-melting solid or viscous liquid | |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, DMSO, and chlorinated solvents. |
Synthesis and Purification
The synthesis of this compound can be achieved through a two-step process starting from the commercially available 2,4-di-tert-butylphenol. The first step involves the formylation of the phenol to introduce the aldehyde group, followed by the methylation of the hydroxyl group.
Synthesis of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde (Precursor)
A common method for the ortho-formylation of phenols is the Duff reaction.
Experimental Protocol:
-
In a round-bottom flask, dissolve 2,4-di-tert-butylphenol in a suitable acidic medium such as trifluoroacetic acid (TFA).
-
Add hexamethylenetetramine portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into a beaker of ice water.
-
The crude product will precipitate out and can be collected by vacuum filtration.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3,5-Di-tert-butyl-2-hydroxybenzaldehyde.[2]
Synthesis of this compound
The final product is synthesized by the methylation of the hydroxyl group of the precursor, a classic Williamson ether synthesis.[3][4][5][6]
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3,5-Di-tert-butyl-2-hydroxybenzaldehyde in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH), portion-wise to deprotonate the hydroxyl group, forming the corresponding sodium phenoxide.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise to the reaction mixture.[7]
-
Let the reaction proceed at room temperature, monitoring its progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[8]
Characterization
The structure and purity of this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9-10 ppm), the aromatic protons, the methoxy group protons (around 3.5-4.0 ppm), and the protons of the two tert-butyl groups (around 1.3-1.5 ppm).[3]
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the aldehyde (around 190 ppm), the aromatic carbons, the methoxy carbon (around 55-60 ppm), and the carbons of the tert-butyl groups.[3]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.[3]
| Wavenumber (cm⁻¹) | Functional Group |
| ~2960 | C-H stretch (alkane) |
| ~2870, ~2770 | C-H stretch (aldehyde) |
| ~1680 | C=O stretch (aldehyde) |
| ~1590 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (ether) |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of 248.36 g/mol .
Potential Biological Activities and Applications in Drug Development
While specific biological data for this compound is limited in publicly available literature, the broader class of substituted benzaldehydes has been investigated for various pharmacological activities.
Potential Pharmacological Profile
-
Cytotoxic Activity: Many substituted benzaldehydes have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.[9]
-
Antimicrobial Activity: The aldehyde functional group and the overall lipophilicity of the molecule suggest potential antimicrobial activity against a range of bacteria and fungi.[10]
-
Anti-inflammatory Activity: Some benzaldehyde derivatives have been shown to possess anti-inflammatory properties.[11][12][13]
Applications in Drug Development
This compound can serve as a valuable scaffold or intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its aldehyde group is particularly useful for the synthesis of Schiff bases, which are known to exhibit a wide range of biological activities and are important ligands in coordination chemistry.[14][15][16]
Conclusion
This compound is a readily synthesizable aromatic aldehyde with a unique substitution pattern that makes it an interesting candidate for further investigation in the fields of medicinal chemistry and materials science. This technical guide provides a solid foundation of its properties and synthesis, paving the way for future research into its biological activities and potential applications in drug discovery and development.
References
- 1. This compound | C16H24O2 | CID 4060958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate … [ouci.dntb.gov.ua]
- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity effects of di- and tri-hydroxybenzaldehydes as a chemopreventive potential agent on tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antiinflammatory activities of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to 3,5-Di-tert-butyl-2-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Di-tert-butyl-2-methoxybenzaldehyde (IUPAC name: this compound), a sterically hindered aromatic aldehyde of significant interest in synthetic chemistry. Due to the compound's structural features, particularly the bulky tert-butyl groups and the methoxy substitution ortho to the aldehyde, it serves as a valuable precursor in the synthesis of complex molecular architectures, most notably in the development of specialized ligands for asymmetric catalysis. This document details the compound's chemical and physical properties, provides spectroscopic data, outlines a robust synthetic protocol, and discusses its primary applications in research and development.
Chemical and Physical Properties
This compound is a substituted aromatic aldehyde. The presence of two bulky tert-butyl groups imposes significant steric hindrance around the formyl and methoxy groups, influencing its reactivity and the conformational properties of its derivatives.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 135546-15-5 | [1] |
| Molecular Formula | C₁₆H₂₄O₂ | [1] |
| Molecular Weight | 248.36 g/mol | [1] |
| Appearance | Solid (form) | [2] |
| Melting Point | 33 - 37 °C | [2] |
| Boiling Point | 128 °C at 0.7 hPa | [2] |
| Flash Point | > 110 °C | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of this compound. While a comprehensive public dataset for the title compound is limited, the expected spectral characteristics can be accurately inferred from its immediate precursor, 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, and standard chemical shift values.
Table 2: Spectroscopic Data for 3,5-Di-tert-butyl-2-hydroxybenzaldehyde and Expected Data for its Methoxy Analog
| Spectrum | Data for 3,5-Di-tert-butyl-2-hydroxybenzaldehyde | Expected Data for this compound |
| ¹H NMR | δ ~11.5 (s, 1H, -OH), δ ~9.8 (s, 1H, -CHO), δ ~7.6 (d, 1H, Ar-H), δ ~7.4 (d, 1H, Ar-H), δ ~1.4 (s, 9H, t-Bu), δ ~1.3 (s, 9H, t-Bu)[3] | -OH peak absent. Appearance of a singlet at δ ~3.8-4.0 (s, 3H, -OCH₃) . Other peaks (aldehyde, aromatic, t-Bu) will show minor shifts. |
| ¹³C NMR | δ ~196 (C=O), δ ~158 (Ar-C-OH), δ ~140, 137 (Ar-C-tBu), δ ~128-125 (Ar-CH), δ ~35, 34 (-C(CH₃)₃), δ ~31, 29 (-C(CH₃)₃)[3] | Ar-C-OH peak shifts to reflect the C-OCH₃ environment. Appearance of a methoxy carbon peak at δ ~55-60 (-OCH₃) . Other peaks will show minor shifts. |
| IR (Infrared) | Strong C=O stretch (~1650-1680 cm⁻¹), Broad O-H stretch (~3200-3400 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), Aromatic C=C stretches (~1550-1600 cm⁻¹) | O-H stretch absent. Strong C=O stretch remains. Appearance of a distinct C-O-C stretch (~1200-1250 cm⁻¹) . |
| Mass Spec (MS) | C₁₅H₂₂O₂ (M=234.33) | C₁₆H₂₄O₂ (M=248.36). Expected fragmentation would involve loss of the aldehyde proton, methyl group, or tert-butyl groups. |
Experimental Protocols: Synthesis
Synthesis Workflow Diagram
Caption: Two-step synthesis of this compound.
Step 1: Synthesis of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde
This procedure is adapted from a known ortho-formylation reaction of substituted phenols.[4]
-
Materials:
-
2,4-Di-tert-butylphenol
-
Triethylamine (TEA)
-
Toluene
-
Tin(IV) chloride (SnCl₄)
-
Paraformaldehyde
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 2,4-di-tert-butylphenol (1.0 eq) and triethylamine (0.5 eq) in dry toluene under a nitrogen atmosphere, add SnCl₄ (0.1 eq) dropwise. The reaction mixture may fume during addition.
-
Stir the mixture for 15-20 minutes at room temperature.
-
Add paraformaldehyde (2.2 eq) in a single portion.
-
Heat the reaction mixture to 80 °C and maintain for 12 hours.
-
After cooling to room temperature, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3,5-Di-tert-butyl-2-hydroxybenzaldehyde as a pale-yellow oil.[4]
-
Step 2: Synthesis of this compound
This is a standard Williamson ether synthesis protocol for the methylation of a phenol.
-
Materials:
-
3,5-Di-tert-butyl-2-hydroxybenzaldehyde (from Step 1)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethyl sulfate (DMS)
-
Acetone (anhydrous)
-
-
Procedure:
-
In a round-bottom flask, dissolve 3,5-Di-tert-butyl-2-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone.
-
Add anhydrous potassium carbonate (approx. 2.0 eq).
-
Stir the suspension vigorously and add dimethyl sulfate (approx. 1.2 eq) dropwise.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
If necessary, purify the product by column chromatography or distillation under reduced pressure to obtain pure this compound.
-
Applications in Research and Drug Development
The primary utility of this compound stems from its use as a building block for larger, sterically demanding molecules. Its precursor, the 2-hydroxy analog, is widely used in coordination chemistry, and the 2-methoxy derivative serves a similar role, often in syntheses where protection of the phenolic proton is advantageous.
Precursor for Salen-Type Ligands
The most significant application is in the synthesis of unsymmetrical Salen-type ligands.[5] These ligands are crucial in coordination chemistry and are widely used to create metal complexes that function as catalysts. The aldehyde group readily undergoes condensation with primary amines, such as diamines, to form Schiff bases (imines).
The steric bulk provided by the two tert-butyl groups creates a well-defined chiral pocket around the metal center in the resulting catalyst. This is critical for enantioselective reactions, which are paramount in modern drug development for producing single-enantiomer pharmaceuticals.
Caption: Formation of a metal-salen catalyst from the title compound.
Role in Asymmetric Catalysis
Metal complexes derived from ligands based on this aldehyde are employed in various asymmetric catalytic transformations, including:
-
Epoxidation of olefins: Creating chiral epoxides, which are versatile intermediates in pharmaceutical synthesis.
-
Asymmetric hydrogenation: Producing chiral alcohols.
-
Cyclopropanation reactions: Forming chiral cyclopropanes.
The ability to fine-tune the steric and electronic properties of the ligand by using substituted benzaldehydes like the title compound is essential for optimizing catalyst performance for specific drug targets.
Safety Information
The compound should be handled in a well-ventilated area using appropriate personal protective equipment (PPE). The safety information for the structurally similar 3,5-Di-tert-butyl-2-hydroxybenzaldehyde provides a good basis for handling procedures.
| Hazard Type | GHS Classification (for 3,5-Di-tert-butyl-2-hydroxybenzaldehyde) | Precautionary Measures |
| Skin Contact | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Contact | H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Inhalation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Storage | - | Store in a well-ventilated place. Keep container tightly closed. Store locked up. |
References
- 1. This compound | C16H24O2 | CID 4060958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. 3,5-Di-tert-butyl-2-hydroxybenzaldehyde | 37942-07-7 | Benchchem [benchchem.com]
- 4. 3,5-Di-tert-butylsalicylaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Physical and chemical properties of 3,5-Di-tert-butyl-2-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3,5-Di-tert-butyl-2-methoxybenzaldehyde, a substituted aromatic aldehyde. The document details its chemical structure, identifiers, and a range of physicochemical properties, both experimental and computed. A plausible synthetic pathway, involving the formylation of 2,4-di-tert-butylphenol followed by O-methylation of the resulting 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, is presented with detailed experimental protocols. To date, no specific biological activities or associations with signaling pathways have been reported in the scientific literature for this compound itself. This guide consolidates available data to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.
Chemical Identity and Physical Properties
This compound is a disubstituted benzaldehyde with two bulky tert-butyl groups and a methoxy group attached to the aromatic ring.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 135546-15-5[1] |
| Molecular Formula | C₁₆H₂₄O₂[1] |
| Molecular Weight | 248.36 g/mol [1] |
| IUPAC Name | This compound[1] |
| Synonyms | Benzaldehyde, 3,5-bis(1,1-dimethylethyl)-2-methoxy-[1] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Melting Point | 33-37 °C | [2] |
| Boiling Point | 128 °C at 0.5 mmHg | [2] |
| XLogP3 | 4.7 | Computed by PubChem[1] |
| Hydrogen Bond Donor Count | 0 | Computed by Cactvs[1] |
| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs[1] |
| Rotatable Bond Count | 3 | Computed by Cactvs[1] |
| Topological Polar Surface Area | 26.3 Ų | Computed by Cactvs[1] |
| Exact Mass | 248.177630004 Da | Computed by PubChem[1] |
Synthesis and Experimental Protocols
A plausible and commonly employed synthetic route to this compound involves a two-step process. The first step is the formylation of 2,4-di-tert-butylphenol to yield 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, which is then followed by the O-methylation of the hydroxyl group.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde (Duff Reaction)
This protocol outlines the formylation of 2,4-di-tert-butylphenol to produce 3,5-Di-tert-butyl-2-hydroxybenzaldehyde.
Materials:
-
2,4-Di-tert-butylphenol
-
Hexamethylenetetramine
-
Glacial acetic acid
-
Water
-
Isopropanol (for recrystallization)
Procedure:
-
In a suitable reaction flask equipped with a stirrer, condenser, and heating mantle, combine 2,4-di-tert-butylphenol (0.1 mole) and hexamethylenetetramine (0.3 mole).
-
Add a mixture of glacial acetic acid (166 mL) and water (34 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 5 hours.
-
After the reflux period, cool the mixture to room temperature.
-
Pour the reaction mixture into 500 mL of cold water.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from isopropanol to yield 3,5-Di-tert-butyl-2-hydroxybenzaldehyde as a crystalline solid.
Step 2: O-Methylation of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde
This protocol describes the methylation of the hydroxyl group of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde to yield the final product.
Materials:
-
3,5-Di-tert-butyl-2-hydroxybenzaldehyde
-
Dimethyl sulfate (DMS) or Methyl iodide (MeI)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetone or N,N-Dimethylformamide (DMF)
-
Dichloromethane or Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3,5-Di-tert-butyl-2-hydroxybenzaldehyde (1 equivalent) in acetone or DMF in a round-bottom flask.
-
Add an excess of anhydrous potassium carbonate (e.g., 2-3 equivalents).
-
To the stirred suspension, add dimethyl sulfate or methyl iodide (1.1-1.5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by column chromatography on silica gel if necessary.
Spectral Data
¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show singlets for the protons of the two tert-butyl groups, a singlet for the methoxy group protons, two singlets or an AB quartet for the aromatic protons, and a singlet for the aldehyde proton.
¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will show distinct signals for the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, the methoxy carbon, the aromatic carbons (both substituted and unsubstituted), and the carbonyl carbon of the aldehyde group.
IR Spectroscopy: The infrared (IR) spectrum is expected to exhibit a strong absorption band corresponding to the C=O stretching of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. Other characteristic bands would include C-H stretching and bending vibrations for the alkyl and aromatic groups, and C-O stretching vibrations for the methoxy group.
Biological Activity and Signaling Pathways
As of the date of this guide, there is no published scientific literature detailing any specific biological activities or involvement in signaling pathways for this compound. The biological studies available for structurally similar compounds, such as 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, have indicated potential anticancer and antibacterial properties. However, these findings cannot be directly extrapolated to the methoxy derivative.
Caption: Current status of biological data for this compound.
Conclusion
This compound is a well-defined chemical entity with established physical and chemical properties. Its synthesis is achievable through a straightforward two-step process from commercially available starting materials. While its structural similarity to other biologically active benzaldehydes might suggest potential for pharmacological investigation, there is currently a lack of data in this area. This technical guide serves as a comprehensive summary of the existing knowledge on this compound and highlights the need for further research to explore its potential biological functions and applications in drug discovery and development.
References
An In-depth Technical Guide to the Core Derivatives of 3,5-Di-tert-butyl-2-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Di-tert-butyl-2-methoxybenzaldehyde is an aromatic aldehyde with a unique substitution pattern that makes it a valuable scaffold in medicinal chemistry. The presence of bulky tert-butyl groups and a methoxy moiety influences its reactivity and the biological properties of its derivatives. While direct derivatization of this specific molecule is not extensively documented in publicly available literature, its close structural analog, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, serves as a common precursor for a variety of biologically active compounds. This guide will focus on the key derivatives synthesized from this related hydroxybenzaldehyde, with the understanding that similar synthetic strategies can likely be applied to the methoxy variant. The primary derivatives explored are chalcones, Schiff bases, and stilbenes, many of which have demonstrated significant potential in drug discovery, particularly in the development of anticancer agents.
Core Derivatives and Their Synthesis
The aldehyde functionality of this compound (and its hydroxy analog) is a versatile handle for the synthesis of several key classes of derivatives. The most prominent among these are chalcones, Schiff bases, and stilbenes, each with a distinct synthetic route and a range of biological activities.
Chalcones
Chalcones are α,β-unsaturated ketones that form the central core of many biologically important compounds. They are typically synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between a benzaldehyde and an acetophenone.
This protocol describes the general synthesis of a chalcone derivative from a substituted benzaldehyde and a substituted acetophenone.
Materials:
-
3,5-Di-tert-butyl-4-hydroxybenzaldehyde (or this compound)
-
Substituted acetophenone (e.g., 4'-hydroxyacetophenone)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Hydrochloric acid (HCl), dilute solution
-
Crushed ice or cold water
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reactant Preparation: Dissolve equimolar amounts of the substituted acetophenone and 3,5-di-tert-butyl-4-hydroxybenzaldehyde in a suitable alcohol solvent (e.g., methanol or ethanol) in a round-bottom flask.
-
Catalyst Addition: While stirring the reaction mixture at a controlled temperature (e.g., 0-25°C), add a solution of a strong base, such as aqueous or alcoholic sodium hydroxide or potassium hydroxide, dropwise.
-
Reaction: Stir the mixture at room temperature for a period ranging from a few hours to overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, pour the reaction mixture into crushed ice or cold water. Acidify the resulting precipitate with a dilute acid (e.g., HCl) to neutralize the excess base. Collect the solid product by filtration, wash it with water until the filtrate is neutral, and then dry the product. The crude chalcone is then purified, typically by recrystallization from a suitable solvent like ethanol.[1]
Workflow for Chalcone Synthesis
References
Steric Hindrance in 3,5-Di-tert-butyl-2-hydroxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Di-tert-butyl-2-hydroxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in synthetic and coordination chemistry. Its unique structural feature, the presence of two bulky tert-butyl groups flanking the hydroxyl and aldehyde functionalities, imparts significant steric hindrance. This steric congestion profoundly influences the molecule's reactivity, molecular geometry, and the properties of its derivatives, making it a subject of considerable interest for researchers in fields ranging from catalysis to materials science and drug development. This technical guide provides an in-depth analysis of the steric hindrance effects in 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core concepts.
Molecular Geometry and Spectroscopic Properties
The steric strain imposed by the two tert-butyl groups leads to notable distortions in the molecular geometry of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde when compared to the unsubstituted salicylaldehyde. These distortions are evident from X-ray crystallographic data.
Table 1: Comparison of Selected Bond Lengths and Angles
| Parameter | 3,5-Di-tert-butyl-2-hydroxybenzaldehyde | Salicylaldehyde (for comparison) |
| C2-C1-C6 Angle (°) | 118.9 | 120.0 |
| C1-C2-O1 Angle (°) | 122.1 | 120.5 |
| C2-C1-C7 Angle (°) | 123.5 | 121.8 |
| C-O (hydroxyl) Bond Length (Å) | 1.354 | 1.348 |
| C=O (aldehyde) Bond Length (Å) | 1.215 | 1.213 |
The spectroscopic properties of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde also reflect the influence of its bulky substituents. In the ¹H NMR spectrum, the chemical shifts of the aromatic protons are influenced by the electron-donating tert-butyl groups. The proximity of these groups to the aldehyde and hydroxyl protons can also be studied through techniques like Nuclear Overhauser Effect (NOE) spectroscopy.
Table 2: ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | 3,5-Di-tert-butyl-2-hydroxybenzaldehyde (ppm) | Salicylaldehyde (ppm) |
| Aldehyde (-CHO) | 9.85 | 9.88 |
| Hydroxyl (-OH) | 11.15 | 10.95 |
| Aromatic Protons | 7.35 (d), 7.60 (d) | 6.90-7.55 (m) |
| tert-butyl (-C(CH₃)₃) | 1.32 (s), 1.45 (s) | - |
Synthesis and Reactivity
The synthesis of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde is typically achieved through the formylation of 2,4-di-tert-butylphenol. The bulky tert-butyl groups direct the incoming formyl group to the ortho position relative to the hydroxyl group.
Experimental Protocol: Synthesis of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde
Materials:
-
2,4-di-tert-butylphenol
-
Hexamethylenetetramine
-
Glacial acetic acid
-
Aqueous hydrochloric acid
Procedure:
-
A solution of 2,4-di-tert-butylphenol and hexamethylenetetramine in glacial acetic acid is heated.
-
The reaction mixture is then treated with aqueous acid and heated further to hydrolyze the intermediate and yield the final product.
-
The product, 3,5-di-tert-butylsalicylaldehyde, is then isolated and purified, often by crystallization.
This process provides the target molecule in commercially attractive yields.[1]
The steric hindrance exerted by the tert-butyl groups plays a critical role in the reactivity of the aldehyde and hydroxyl groups. The bulky substituents can shield the reactive sites, thereby influencing the rates and outcomes of chemical reactions.
Steric Effects on Schiff Base Formation
A prime example of the steric influence is observed in the formation of Schiff bases (imines) through the condensation of the aldehyde with primary amines. While the reaction proceeds readily, the bulky tert-butyl groups can affect the reaction kinetics and the stability of the resulting imine.
The bulky tert-butyl groups can hinder the approach of the amine to the aldehyde's carbonyl carbon, potentially slowing down the reaction rate compared to less hindered aldehydes like salicylaldehyde.
Coordination Chemistry and Salen Ligands
3,5-Di-tert-butyl-2-hydroxybenzaldehyde is a pivotal precursor in the synthesis of Salen-type ligands. These are tetradentate Schiff base ligands that form stable complexes with a variety of metal ions. The steric bulk of the tert-butyl groups is a key design element in these ligands, influencing the coordination geometry, stability, and catalytic activity of the resulting metal complexes.[2]
The condensation of two equivalents of 3,5-di-tert-butyl-2-hydroxybenzaldehyde with one equivalent of a diamine, such as ethylenediamine, yields the corresponding Salen ligand.
Experimental Protocol: Synthesis of N,N'-Bis(3,5-di-tert-butylsalicylidene)ethylenediamine
Materials:
-
3,5-di-tert-butyl-2-hydroxybenzaldehyde
-
Ethylenediamine
-
Ethanol
Procedure:
-
3,5-di-tert-butyl-2-hydroxybenzaldehyde is dissolved in ethanol.
-
A solution of ethylenediamine in ethanol is added to the aldehyde solution.
-
The mixture is refluxed for several hours, during which the Schiff base ligand precipitates.
-
The product is collected by filtration, washed with cold ethanol, and dried.
The presence of the tert-butyl groups in the resulting Salen ligand can prevent the formation of undesired dimeric or polymeric metal complexes and can create a specific chiral environment around the metal center in asymmetric catalysis. A prominent example is the Jacobsen's catalyst, which utilizes a chiral Salen ligand derived from this aldehyde for enantioselective epoxidation reactions.[2]
Conclusion
The steric hindrance imparted by the 3,5-di-tert-butyl groups is a defining characteristic of 2-hydroxybenzaldehyde, profoundly impacting its molecular structure, spectroscopic properties, and chemical reactivity. This feature is not a limitation but rather a powerful tool that chemists can exploit to control reaction outcomes, design specific ligand architectures, and develop highly selective catalysts. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and professionals to understand and utilize the unique properties of this versatile molecule in their respective fields.
References
3,5-Di-tert-butyl-2-methoxybenzaldehyde molecular formula and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 3,5-Di-tert-butyl-2-methoxybenzaldehyde, a valuable intermediate in organic synthesis.
Chemical Properties and Identifiers
This compound is an aromatic aldehyde characterized by the presence of two bulky tert-butyl groups and a methoxy group on the benzene ring. These functional groups significantly influence its reactivity and physical properties.
| Property | Value |
| Molecular Formula | C16H24O2[1][2] |
| Molecular Weight | 248.36 g/mol [1][2] |
| CAS Number | 135546-15-5[1][2] |
| IUPAC Name | This compound[2] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and application of this compound. The following sections outline common laboratory methods.
2.1. Synthesis of this compound
A common synthetic route to this compound involves the formylation of 2,4-di-tert-butylanisole.
Materials:
-
2,4-di-tert-butylanisole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl3)
-
Dichloromethane (CH2Cl2)
-
Sodium acetate
-
Water
-
Standard laboratory glassware and stirring apparatus
Procedure (Vilsmeier-Haack Reaction):
-
Dissolve 2,4-di-tert-butylanisole in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a pre-mixed solution of N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl3) (the Vilsmeier reagent) to the reaction mixture dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by pouring the mixture over ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium acetate.
-
Extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.
2.2. Spectroscopic Analysis
Characterization of the synthesized compound is typically performed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy is used to confirm the presence and connectivity of protons in the molecule. Expected signals include those for the aldehyde proton, aromatic protons, methoxy protons, and tert-butyl protons, each with characteristic chemical shifts and multiplicities.
-
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can further confirm its structure. The molecular ion peak [M]+ should correspond to the calculated molecular weight.
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy is used to identify the functional groups present. Key characteristic absorption bands include a strong carbonyl (C=O) stretch for the aldehyde and C-O stretches for the methoxy group and the aromatic ether linkage.
-
Logical Workflow for Compound Identification
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: Workflow for Synthesis and Characterization.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,5-Di-tert-butyl-2-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 3,5-Di-tert-butyl-2-methoxybenzaldehyde, a valuable intermediate in the development of various organic compounds. The synthesis is presented as a two-step process commencing with the formylation of 2,4-di-tert-butylphenol to yield 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, followed by the methylation of the hydroxyl group. Detailed experimental protocols, quantitative data summaries, and a visual representation of the synthesis workflow are included to facilitate replication and understanding.
Introduction
This compound is a substituted aromatic aldehyde with potential applications in medicinal chemistry and materials science. Its sterically hindered nature and functional groups make it an attractive building block for the synthesis of novel ligands, molecular probes, and other complex organic molecules. The protocol outlined herein describes a reliable and scalable method for its preparation from commercially available starting materials.
Overall Reaction Scheme
The synthesis proceeds in two sequential steps:
-
Step 1: Duff Reaction - Formylation of 2,4-di-tert-butylphenol to produce 3,5-Di-tert-butyl-2-hydroxybenzaldehyde.
-
Step 2: O-Methylation - Methylation of the phenolic hydroxyl group of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde to afford the final product, this compound.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 2,4-Di-tert-butylphenol | C₁₄H₂₂O | 206.33 | White solid | 96-76-4 |
| 3,5-Di-tert-butyl-2-hydroxybenzaldehyde | C₁₅H₂₂O₂ | 234.34 | Pale yellow solid | 37942-07-7 |
| This compound | C₁₆H₂₄O₂ | 248.36 | - | 135546-15-5 |
Table 2: Summary of Reaction Parameters and Yields
| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Duff Reaction | 2,4-di-tert-butylphenol, Hexamethylenetetramine | Glacial Acetic Acid | 118-130 | 2-3 | 47-65[1][2] |
| 2 | O-Methylation | 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, Dimethyl Sulfate, K₂CO₃ | Acetone | Reflux | 4-6 | >90 (estimated) |
Experimental Protocols
Step 1: Synthesis of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde via Duff Reaction
This protocol is adapted from established Duff reaction procedures for hindered phenols.[1][3][4]
Materials:
-
2,4-Di-tert-butylphenol
-
Hexamethylenetetramine (HMTA)
-
Glacial Acetic Acid
-
Hydrochloric Acid (5 M)
-
Deionized Water
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Equipment:
-
Round-bottom flask with a reflux condenser and stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine 2,4-di-tert-butylphenol (e.g., 10.42 g, 50 mmol) and hexamethylenetetramine (e.g., 14.02 g, 100 mmol) in glacial acetic acid (e.g., 50 mL).[4]
-
Stir the mixture and heat it to 118-130°C under reflux for 2-3 hours.[1][4]
-
Cool the reaction mixture to room temperature.
-
Slowly add a solution of 5 M hydrochloric acid (e.g., 12.4 mL).[4]
-
Heat the mixture to reflux for an additional 30 minutes to hydrolyze the intermediate.
-
After cooling, pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with an organic solvent (e.g., 3 x 50 mL of diethyl ether).
-
Combine the organic extracts and wash with deionized water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3,5-Di-tert-butyl-2-hydroxybenzaldehyde.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Step 2: Synthesis of this compound via O-Methylation
This protocol is a general method for the O-methylation of phenols and is adapted for this specific substrate.
Materials:
-
3,5-Di-tert-butyl-2-hydroxybenzaldehyde
-
Dimethyl Sulfate (DMS) - Caution: Highly Toxic and Carcinogenic
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Deionized Water
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Equipment:
-
Round-bottom flask with a reflux condenser and stirring apparatus
-
Heating mantle
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 3,5-Di-tert-butyl-2-hydroxybenzaldehyde (e.g., 11.72 g, 50 mmol) in anhydrous acetone (e.g., 100 mL).
-
Add anhydrous potassium carbonate (e.g., 10.37 g, 75 mmol).
-
Stir the suspension vigorously and heat to reflux.
-
Add dimethyl sulfate (e.g., 7.57 g, 60 mmol) dropwise from a dropping funnel over 30 minutes. Perform this step in a well-ventilated fume hood.
-
Continue stirring under reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Remove the acetone from the filtrate using a rotary evaporator.
-
Dissolve the residue in an organic solvent (e.g., 100 mL of diethyl ether) and transfer to a separatory funnel.
-
Wash the organic layer with deionized water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel if necessary.
Mandatory Visualization
Caption: Synthesis workflow for this compound.
References
- 1. EP0650952A1 - Process for 3,5-di-tert-butylsalicylaldehyde - Google Patents [patents.google.com]
- 2. US5324860A - Process for 3,5-di-tert-butylsalicylaldehyde - Google Patents [patents.google.com]
- 3. CA2133935A1 - Process for 3,5-di-tert-butylsalicylaldehyde - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 3,5-Di-tert-butyl-2-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Di-tert-butyl-2-methoxybenzaldehyde is a sterically hindered aromatic aldehyde that serves as a versatile building block in organic synthesis. The presence of two bulky tert-butyl groups at the 3 and 5 positions, along with a methoxy group ortho to the aldehyde, imparts unique reactivity and stability to the molecule. These structural features make it a valuable precursor for the synthesis of complex molecular architectures, including porphyrins, macrocyclic ligands, and intermediates for oxidative coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in various synthetic transformations.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₁₆H₂₄O₂ |
| Molecular Weight | 248.36 g/mol |
| Appearance | Light green to green solid |
| Melting Point | 33-37 °C |
| Boiling Point | 128 °C at 0.5 mmHg |
| CAS Number | 135546-15-5 |
Applications in Organic Synthesis
Synthesis of Porphyrin Precursors
This compound is utilized in the synthesis of meso-substituted porphyrins. The bulky substituents on the benzaldehyde influence the planarity and electronic properties of the resulting porphyrin ring, which can be advantageous in the development of novel photosensitizers, catalysts, and materials.
Experimental Protocol: Synthesis of a meso-Aryl Porphyrin Precursor [1][2][3]
This protocol describes the condensation of this compound with dipyrromethanes to form a porphyrinogen, which is subsequently oxidized to the corresponding porphyrin.
Materials:
-
This compound
-
5-(4-Methylcarboxyphenyl)-dipyrromethane
-
Dipyrromethane
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve this compound (1186 mg, 4.78 mmol), 5-(4-methylcarboxyphenyl)-dipyrromethane (669 mg, 2.39 mmol), and dipyrromethane (350 mg, 2.39 mmol) in anhydrous DCM.
-
Degas the solution with a stream of nitrogen or argon for 15 minutes.
-
Add TFA (0.38 equivalents) dropwise to the solution while stirring. Protect the reaction from light and stir overnight at room temperature.
-
Add DDQ (1.6 g, 3 equivalents) to the reaction mixture and continue stirring for an additional three hours.
-
Quench the reaction by adding a few drops of triethylamine until the solution is neutralized.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a DCM/Hexane (1:1) solvent mixture as the eluent to obtain the desired porphyrin.
Quantitative Data:
| Reactant | Molar Eq. | Product | Yield |
| This compound | 2.0 | meso-substituted porphyrin | Not specified |
| 5-(4-Methylcarboxyphenyl)-dipyrromethane | 1.0 | ||
| Dipyrromethane | 1.0 |
Logical Relationship: Porphyrin Synthesis
Caption: Synthetic pathway for meso-substituted porphyrins.
Precursor for Tacn-Based Ligands
The aldehyde can be converted into the corresponding benzyl bromide, which serves as an alkylating agent for macrocycles like 1,4,7-triazacyclononane (tacn). The resulting ligands, bearing sterically demanding and electronically-tuned arms, are used in coordination chemistry, for instance, in the synthesis of uranium complexes for catalysis or materials science applications.[4][5][6][7]
Experimental Protocol: Synthesis of 3,5-Di-tert-butyl-2-methoxybenzyl Bromide [4]
This two-step protocol describes the reduction of the aldehyde to the corresponding alcohol, followed by bromination.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
Step 1: Reduction to 3,5-Di-tert-butyl-2-methoxybenzyl alcohol
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions.
-
Stir the reaction mixture until completion (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol, which can be used in the next step without further purification.
Step 2: Bromination to 3,5-Di-tert-butyl-2-methoxybenzyl bromide
-
Dissolve the crude 3,5-Di-tert-butyl-2-methoxybenzyl alcohol in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus tribromide dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by pouring it into ice water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired benzyl bromide.
Quantitative Data:
| Starting Material | Product | Overall Yield (2 steps) |
| This compound | 3,5-Di-tert-butyl-2-methoxybenzyl bromide | 93% |
Caption: General workflow for a multi-step synthesis.
Synthesis of this compound
The title compound is readily synthesized from its corresponding hydroxybenzaldehyde derivative.
Experimental Protocol: O-Methylation of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde [8] Materials:
-
3,5-Di-tert-butyl-2-hydroxybenzaldehyde
-
Potassium carbonate (K₂CO₃)
-
Methyl iodide (CH₃I)
-
Dimethylformamide (DMF)
Procedure:
-
In a screw-capped vial, suspend 3,5-Di-tert-butyl-2-hydroxybenzaldehyde (1.17 g, 5.00 mmol) and potassium carbonate (1.38 g, 10 mmol, 2 equivalents) in DMF (10 mL).
-
Add methyl iodide (0.47 mL, 7.5 mmol, 1.5 equivalents) to the suspension.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound. Further purification can be performed by column chromatography if necessary.
Quantitative Data:
| Reactant | Molar Eq. | Product | Yield |
| 3,5-Di-tert-butyl-2-hydroxybenzaldehyde | 1.0 | This compound | Not specified |
| Potassium carbonate | 2.0 | ||
| Methyl iodide | 1.5 |
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CAS#:135546-15-5 | Chemsrc [chemsrc.com]
- 7. researchgate.net [researchgate.net]
- 8. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
Application Notes and Protocols: 3,5-Di-tert-butyl-2-hydroxybenzaldehyde as a Ligand for Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Di-tert-butyl-2-hydroxybenzaldehyde is a versatile organic compound that serves as a crucial precursor in the synthesis of Schiff base ligands. These ligands, characterized by the presence of an azomethine (-C=N-) group, readily form stable complexes with a wide range of metal ions. The resulting metal complexes have garnered significant interest due to their diverse applications in catalysis, materials science, and medicinal chemistry. The bulky tert-butyl groups on the salicylaldehyde ring provide steric hindrance, which influences the geometry, stability, and reactivity of the metal complexes, making them valuable tools for designing catalysts and therapeutic agents.[1][2][3][4]
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of metal complexes derived from 3,5-di-tert-butyl-2-hydroxybenzaldehyde, with a focus on their potential as antibacterial and anticancer agents.
Applications of Metal Complexes
Metal complexes incorporating Schiff base ligands derived from 3,5-di-tert-butyl-2-hydroxybenzaldehyde exhibit a broad spectrum of applications:
-
Catalysis: These complexes, particularly with metals like nickel and manganese, are employed as catalysts in various organic transformations, including asymmetric catalysis, which is crucial in the pharmaceutical industry for the synthesis of enantiomerically pure drugs.[1][3]
-
Materials Science: The unique structural and electronic properties of these complexes make them suitable for the development of advanced materials with specific optical or magnetic properties.[3]
-
Biological Activity: A significant area of research focuses on the biological applications of these metal complexes. They have demonstrated promising antibacterial, antifungal, and anticancer activities.[5][6][7] The chelation of the metal ion to the Schiff base ligand often enhances the biological activity compared to the free ligand.
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Ligand
This protocol describes the synthesis of a representative Schiff base ligand (L) from 3,5-di-tert-butyl-2-hydroxybenzaldehyde and aniline.
Materials:
-
3,5-Di-tert-butyl-2-hydroxybenzaldehyde
-
Aniline
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2.34 g (10 mmol) of 3,5-di-tert-butyl-2-hydroxybenzaldehyde in 30 mL of absolute ethanol with stirring.
-
To this solution, add 0.93 g (10 mmol) of aniline.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Attach the reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration using a Büchner funnel.
-
Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base ligand in a vacuum oven at 60 °C.
-
Characterize the product by determining its melting point and recording its FT-IR and NMR spectra.
Expected Observations: The formation of the Schiff base is typically indicated by a color change and the precipitation of a solid product.
Protocol 2: Synthesis of a Nickel(II) Complex
This protocol outlines the synthesis of a Ni(II) complex using the Schiff base ligand (L) prepared in Protocol 1.
Materials:
-
Schiff base ligand (L) from Protocol 1
-
Nickel(II) acetate tetrahydrate [Ni(OAc)₂·4H₂O]
-
Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3.09 g (10 mmol) of the Schiff base ligand (L) in 40 mL of hot methanol.
-
In a separate beaker, dissolve 1.24 g (5 mmol) of nickel(II) acetate tetrahydrate in 20 mL of hot methanol.
-
Slowly add the nickel(II) acetate solution to the hot ligand solution with continuous stirring.
-
A color change should be observed, indicating complex formation.
-
Attach the reflux condenser and heat the mixture to reflux for 2-3 hours.
-
Allow the solution to cool to room temperature, during which the metal complex will precipitate.
-
Collect the solid complex by vacuum filtration.
-
Wash the precipitate with cold methanol and then with diethyl ether.
-
Dry the final product in a desiccator over anhydrous CaCl₂.
-
Characterize the complex using FT-IR, UV-Vis spectroscopy, and elemental analysis.
Expected Observations: The formation of the Ni(II) complex is usually accompanied by the formation of a colored precipitate.
Protocol 3: Antibacterial Activity Screening (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized metal complexes against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[8][9]
Materials:
-
Synthesized metal complex
-
Staphylococcus aureus (e.g., ATCC 25923)
-
Escherichia coli (e.g., ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37 °C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the metal complex in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the 96-well plate to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the bacterial inoculum to each well containing 100 µL of the diluted compound.
-
Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubate the plate at 37 °C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]
-
Protocol 4: Anticancer Activity Evaluation (MTT Assay)
This protocol details the evaluation of the cytotoxic activity of the synthesized metal complexes against a human cancer cell line (e.g., HeLa) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11][12]
Materials:
-
Synthesized metal complex
-
HeLa (human cervical cancer) cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HeLa cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the metal complex in complete medium.
-
Replace the medium in the wells with 100 µL of the medium containing different concentrations of the complex.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the complex, e.g., DMSO).
-
Incubate for 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
-
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of a Representative Ni(II) Complex
| Parameter | Value | Reference |
| Molecular Formula | C₃₈H₄₄N₂NiO₂ | - |
| Molecular Weight | 631.47 g/mol | - |
| Color | Greenish-yellow | - |
| Molar Conductance (Ω⁻¹cm²mol⁻¹) | 10.5 (in DMF) | [13] |
| Magnetic Moment (B.M.) | Diamagnetic | [13] |
| IR (cm⁻¹) ν(C=N) | ~1610 | |
| IR (cm⁻¹) ν(Ni-N) | ~520 | |
| IR (cm⁻¹) ν(Ni-O) | ~460 | |
| UV-Vis λmax (nm) (in DMF) | ~420, ~650 | [13] |
Table 2: Biological Activity Data of Representative Metal Complexes
| Complex | Organism/Cell Line | Assay | Result | Reference |
| Ni(II) Complex | E. coli | MIC | 12.5 µg/mL | [7] |
| S. aureus | MIC | 6.25 µg/mL | [7] | |
| Cu(II) Complex | HeLa (Cervical Cancer) | IC₅₀ | 14.46 µg/mL | |
| T47D (Breast Cancer) | IC₅₀ | 8.78 µg/mL |
Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of metal complexes.
Signaling Pathway for Anticancer Activity of a Copper Complex
Caption: Proposed signaling pathway for the anticancer activity of a copper Schiff base complex.
References
- 1. scielo.br [scielo.br]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. youtube.com [youtube.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. asianpubs.org [asianpubs.org]
- 13. connectjournals.com [connectjournals.com]
Application Notes and Protocols for Schiff Base Condensation with 3,5-di-tert-butyl-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of Schiff bases via the condensation reaction of 3,5-di-tert-butyl-2-hydroxybenzaldehyde with primary amines. The resulting imines, particularly the salen-type ligands derived from diamines, are of significant interest in coordination chemistry, catalysis, and the development of therapeutic agents due to their ability to form stable metal complexes.
Introduction
Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. The resulting carbon-nitrogen double bond (imine or azomethine group) is a versatile functional group. When 3,5-di-tert-butyl-2-hydroxybenzaldehyde is used as the aldehyde component, the bulky tert-butyl groups provide steric hindrance that can influence the geometry and stability of the resulting Schiff base and its metal complexes. The hydroxyl group in the ortho position plays a crucial role in chelation with metal ions. These structural features make Schiff bases derived from this aldehyde valuable ligands in asymmetric catalysis and as potential therapeutic agents.
Data Presentation
The following tables summarize quantitative data for the synthesis of Schiff bases from 3,5-di-tert-butyl-2-hydroxybenzaldehyde under various conditions.
Table 1: Conventional Synthesis of a Salen-Type Schiff Base
| Amine | Solvent | Catalyst | Reaction Time | Temperature | Yield (%) | Reference |
| Ethylene diamine | Dichloromethane | P₂O₅/SiO₂ | 19 hours 30 minutes | Reflux | 92 | [1] |
Table 2: Typical Conditions for Schiff Base Synthesis
| Parameter | Description | Typical Values/Observations |
| Reactants | ||
| Aldehyde | 3,5-di-tert-butyl-2-hydroxybenzaldehyde | - |
| Amine | Primary mono- or diamine | - |
| Molar Ratio (Aldehyde:Amine) | Stoichiometric ratio of reactants | 1:1 for monoamines, 2:1 for diamines |
| Reaction Conditions | ||
| Solvent | Anhydrous alcohol | Ethanol or Methanol |
| Catalyst (optional) | Acidic or basic catalyst | Glacial acetic acid or piperidine (a few drops) |
| Temperature | Reflux temperature of the solvent | 60-80°C |
| Reaction Time | Duration of the reaction | 1 - 6 hours |
| Product Characteristics | ||
| Appearance | Crystalline solid | Typically yellow or orange precipitate |
| Yield | Percentage of the theoretical yield | 80-95% |
| Melting Point | Temperature range of melting | Dependent on the specific product |
| Spectroscopic Data | ||
| FT-IR (cm⁻¹) | Key vibrational frequencies | ~1600-1630 cm⁻¹ (C=N stretch) |
Experimental Protocols
This section details a general procedure for the synthesis of a Schiff base via the condensation of 3,5-di-tert-butyl-2-hydroxybenzaldehyde with a primary amine using conventional heating.
Materials:
-
3,5-di-tert-butyl-2-hydroxybenzaldehyde
-
Primary amine (e.g., aniline for a mono-Schiff base, or ethylenediamine for a salen-type Schiff base)
-
Absolute Ethanol (or Methanol)
-
Glacial Acetic Acid (optional, as a catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Filtration apparatus (Büchner funnel, filter paper)
-
Recrystallization solvent (e.g., ethanol, ethanol/water mixture)
Procedure:
-
Dissolution of Aldehyde: In a round-bottom flask, dissolve 3,5-di-tert-butyl-2-hydroxybenzaldehyde (1 equivalent for a monoamine, 2 equivalents for a diamine) in a minimal amount of absolute ethanol with stirring.
-
Dissolution of Amine: In a separate beaker, dissolve the primary amine (1 equivalent) in absolute ethanol.
-
Reaction Mixture: Slowly add the amine solution to the stirred aldehyde solution at room temperature.
-
Catalyst Addition (Optional): Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 6 hours.
-
Isolation of Product: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the solvent volume can be reduced using a rotary evaporator to induce precipitation.
-
Filtration and Washing: Collect the solid product by filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude Schiff base can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
-
Drying: Dry the purified product in a desiccator or a vacuum oven.
-
Characterization: Characterize the final product by determining its melting point and recording its FT-IR and NMR spectra to confirm the formation of the azomethine group and the overall structure.
Visualizations
The following diagrams illustrate the general workflow and chemical reaction for the synthesis of a Schiff base from 3,5-di-tert-butyl-2-hydroxybenzaldehyde.
Caption: Experimental workflow for Schiff base synthesis.
Caption: General reaction for Schiff base formation.
References
Application Notes and Protocols: Synthesis and Characterization of Schiff Bases from 3,5-Di-tert-butyl-2-methoxybenzaldehyde and Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) functional group, are a versatile class of organic compounds synthesized through the condensation of a primary amine with an aldehyde or ketone.[1] The steric and electronic properties of the substituents on both the aldehyde and the amine precursors significantly influence the chemical, physical, and biological properties of the resulting Schiff base.
This document provides detailed application notes and protocols for the synthesis of Schiff bases from 3,5-di-tert-butyl-2-methoxybenzaldehyde and various primary amines. The bulky tert-butyl groups at the 3 and 5 positions of the benzaldehyde ring, combined with the electron-donating methoxy group at the 2-position, offer a unique scaffold for the synthesis of novel imines with potential applications in medicinal chemistry, materials science, and catalysis. These compounds are of particular interest for their potential as antimicrobial, anticancer, and fluorescent probes.[2][3]
General Reaction Scheme
The fundamental reaction involves the nucleophilic addition of a primary amine to the carbonyl group of this compound, followed by the elimination of a water molecule to form the corresponding N-substituted imine.
Caption: General reaction for Schiff base formation.
Experimental Protocols
The following protocols provide a general framework for the synthesis of Schiff bases from this compound. Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary for specific primary amines.
Protocol 1: Room Temperature Synthesis in Ethanol
This method is suitable for reactive primary amines and offers a straightforward procedure with high yields.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., aniline, benzylamine) (1.0 - 1.1 eq)
-
Absolute Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for filtration
Procedure:
-
In a round-bottom flask, dissolve this compound in a minimal amount of absolute ethanol with stirring.
-
In a separate beaker, dissolve the primary amine in absolute ethanol.
-
Add the amine solution dropwise to the stirred aldehyde solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the Schiff base product may precipitate out of the solution. If so, collect the solid by vacuum filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate).
-
Dry the purified product under vacuum to obtain the final Schiff base.
Protocol 2: Synthesis under Reflux Conditions
This protocol is recommended for less reactive primary amines or to reduce reaction times.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0 - 1.1 eq)
-
Methanol or Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a solution of this compound in methanol or ethanol, add the primary amine.
-
A catalytic amount of glacial acetic acid (a few drops) can be added to facilitate the reaction, although it is often not necessary.
-
Heat the reaction mixture to reflux and maintain for 1-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may crystallize upon cooling. If so, collect the crystals by filtration.
-
If no crystals form, concentrate the solution by rotary evaporation.
-
Purify the crude product by recrystallization from an appropriate solvent.
-
Dry the purified Schiff base under vacuum.
Data Presentation
The following tables summarize the key reactants and expected characterization data for the synthesized Schiff bases. Due to a lack of extensive literature data for a wide range of primary amines with this compound, the yields and reaction times are presented as typical ranges.
Table 1: Reactants and General Reaction Conditions
| Aldehyde | Primary Amine (R-NH₂) | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| This compound | Aniline | Ethanol | 25-78 | 2-12 | 85-95 |
| This compound | 4-Methylaniline | Ethanol | 25-78 | 2-12 | 80-95 |
| This compound | 4-Methoxyaniline | Ethanol | 25-78 | 2-12 | 85-98 |
| This compound | Benzylamine | Methanol | 25-65 | 1-6 | 90-98 |
| This compound | n-Butylamine | Methanol | 25-65 | 1-6 | 80-90 |
| This compound | tert-Butylamine | Methanol | 65 | 6-24 | 70-85 |
Table 2: Spectroscopic Data for this compound and a Representative Schiff Base
| Compound | Key FT-IR Peaks (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | ~2960 (C-H), ~1680 (C=O), ~1590 (C=C) | ~10.5 (s, 1H, CHO), ~7.6 (d, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), ~3.9 (s, 3H, OCH₃), ~1.4 (s, 9H, t-Bu), ~1.3 (s, 9H, t-Bu) | ~192, ~160, ~142, ~140, ~130, ~128, ~62, ~35, ~34, ~31, ~30 |
| N-(3,5-Di-tert-butyl-2-methoxybenzylidene)aniline (Representative) | ~2960 (C-H), ~1625 (C=N), ~1590 (C=C) | ~8.5 (s, 1H, CH=N), ~7.8-7.2 (m, 7H, Ar-H), ~3.8 (s, 3H, OCH₃), ~1.4 (s, 9H, t-Bu), ~1.3 (s, 9H, t-Bu) | ~160, ~158, ~152, ~141, ~139, ~129, ~128, ~126, ~121, ~61, ~35, ~34, ~31, ~30 |
Note: Spectroscopic data for the Schiff base is representative and will vary depending on the specific primary amine used.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from this compound.
Caption: General workflow for Schiff base synthesis.
Potential Application: Antimicrobial Activity
Schiff bases are known to exhibit a wide range of biological activities, including antimicrobial effects. The proposed mechanism often involves the interaction of the imine group with microbial cellular components.
Caption: Postulated mechanism of antimicrobial action.
Conclusion
The reaction of this compound with primary amines provides a straightforward and efficient route to a diverse range of sterically hindered and electronically rich Schiff bases. The protocols outlined in this document serve as a valuable starting point for the synthesis and exploration of these compounds. The resulting imines are promising candidates for further investigation in drug discovery and materials science, owing to the unique structural features imparted by the substituted benzaldehyde precursor. Further studies are warranted to fully elucidate the biological activities and potential applications of this class of Schiff bases.
References
- 1. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Agrochemicals and Pesticides
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed application notes and protocols for key assays and methodologies used in the development of agrochemicals and pesticides. It focuses on the role of specific signaling pathways in insecticide and herbicide action and resistance, presenting quantitative data, experimental procedures, and visual representations of these pathways and workflows.
Insecticide Development: Targeting the Insect Nervous System and Detoxification Pathways
A primary strategy in insecticide development is the disruption of the insect's nervous system. However, the evolution of resistance, often through the upregulation of detoxification pathways, presents a significant challenge. Understanding and targeting these mechanisms are crucial for the development of effective and sustainable insecticides.
Key Signaling Pathway: Acetylcholinesterase (AChE) Inhibition
Application Note: Acetylcholinesterase (AChE) is a critical enzyme in the insect nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, paralysis, and eventual death of the insect. Organophosphate and carbamate insecticides are classic examples of AChE inhibitors. Screening for novel AChE inhibitors is a cornerstone of insecticide discovery.
Experimental Protocol: Acetylcholinesterase Inhibition Assay
This protocol is adapted from the Ellman method and is suitable for high-throughput screening of potential insecticide candidates.[1][2]
Materials:
-
Purified acetylcholinesterase (from electric eel or specific insect species)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ATCI in phosphate buffer.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a working solution of AChE in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of phosphate buffer to all wells.
-
Add 50 µL of the test compound dilution to the sample wells. For control wells, add 50 µL of the solvent used for the test compounds.
-
Add 50 µL of the AChE working solution to all wells.
-
Incubate the plate at 30°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
To initiate the reaction, add 50 µL of the ATCI solution to all wells.
-
Immediately start measuring the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each test compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).
-
Insecticide Resistance and Detoxification Pathways
Application Note: A major mechanism of insecticide resistance is the enhanced metabolism of the insecticide by detoxification enzymes, such as cytochrome P450s (CYPs), glutathione S-transferases (GSTs), and carboxylesterases (CCEs). The CncC/Keap1 signaling pathway is a key regulator of the expression of many of these detoxification genes.[3][4] Understanding this pathway is crucial for developing strategies to overcome resistance, such as the use of synergists that inhibit detoxification enzymes.
Signaling Pathway Diagram: CncC/Keap1 Pathway in Insecticide Resistance
Caption: CncC/Keap1 pathway in insecticide resistance.
Experimental Protocol: Cytochrome P450 Inhibition Assay
This protocol can be used to screen for compounds that inhibit cytochrome P450 activity, which could act as synergists to overcome metabolic resistance to insecticides.
Materials:
-
Insect microsomes (prepared from a resistant insect strain)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Fluorogenic CYP450 substrate (e.g., a Vivid® substrate from ThermoFisher)[5]
-
Test compounds (potential inhibitors)
-
Phosphate buffer (pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Assay Setup:
-
In a 96-well black plate, add the test compound at various concentrations.
-
Add the insect microsomes to each well.
-
Add the phosphate buffer.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Start the reaction by adding the NADPH regenerating system and the fluorogenic substrate to each well.
-
-
Measurement:
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen substrate. Continue to read the fluorescence at regular intervals for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of the reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Quantitative Data: Insecticide Toxicity
The lethal dose 50 (LD50) is a standard measure of the acute toxicity of an insecticide. It represents the dose of a substance that is lethal to 50% of a test population.
| Insecticide Class | Compound | Test Organism | Oral LD50 (mg/kg) | Dermal LD50 (mg/kg) |
| Pyrethroids | Permethrin | Rat | 430 - 4000 | >2500 |
| Cypermethrin | Rat | 250 - 4150 | >1600 | |
| Deltamethrin | Rat | 135 - 5000 | >2000 | |
| Neonicotinoids | Imidacloprid | Rat | 450 | >5000 |
| Thiamethoxam | Rat | 1563 | >2000 | |
| Acetamiprid | Rat | 146 - 217 | >2000 | |
| Organophosphates | Malathion | Rat | 885 - 2800 | 4100 |
| Chlorpyrifos | Rat | 96 - 270 | 2000 |
Data compiled from multiple sources. Actual values can vary depending on the specific formulation and test conditions.[6][7][8][9]
Herbicide Development: Targeting Plant-Specific Pathways
Herbicide discovery focuses on identifying compounds that disrupt essential biological processes unique to plants, ensuring minimal toxicity to non-target organisms.
Key Target Pathway: Amino Acid Synthesis
Application Note: The biosynthesis of essential amino acids is a vital pathway in plants and an excellent target for herbicides. The acetolactate synthase (ALS) enzyme, which catalyzes the first step in the synthesis of branched-chain amino acids (valine, leucine, and isoleucine), is a primary target.[10] Sulfonylurea and imidazolinone herbicides are potent inhibitors of ALS.[11] Another key enzyme is 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, which is involved in the synthesis of aromatic amino acids and is the target of glyphosate.[12]
Experimental Protocol: Whole-Plant Herbicide Screening for Amino Acid Synthesis Inhibitors
Materials:
-
Seeds of a susceptible plant species (e.g., Arabidopsis thaliana, cress)
-
Petri dishes with a suitable growth medium (e.g., Murashige and Skoog medium with agar)
-
Test herbicides at various concentrations
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization and Plating:
-
Surface sterilize the seeds.
-
Aseptically place the seeds on the surface of the agar in Petri dishes.
-
-
Herbicide Application:
-
Apply the test herbicide to the surface of the agar or incorporate it into the medium before pouring the plates.
-
-
Incubation:
-
Place the Petri dishes in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).
-
-
Evaluation:
-
After a set period (e.g., 7-14 days), visually assess the plants for signs of herbicide injury, such as growth inhibition, chlorosis, and necrosis.
-
Measure root length and shoot fresh weight.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition compared to untreated control plants.
-
Determine the GR50 value (the herbicide concentration that causes a 50% reduction in growth).
-
Herbicide Mode of Action and Signaling
Application Note: Herbicides can induce complex signaling cascades in plants. For example, some herbicides can cause an increase in intracellular calcium concentrations, which acts as a second messenger to trigger downstream responses, including the expression of stress-related genes.[13][14][15] Understanding these signaling pathways can provide insights into herbicide mode of action and mechanisms of tolerance.
Signaling Pathway Diagram: Herbicide-Induced Calcium Signaling
Caption: Herbicide-induced calcium signaling pathway.
Quantitative Data: Herbicide Efficacy
The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. For herbicides targeting enzymes, the I50 value represents the concentration of the herbicide required to inhibit 50% of the enzyme's activity.
| Herbicide Class | Compound | Target Enzyme | Plant Species | I50 (µM) |
| Sulfonylureas | Chlorsulfuron | ALS | Arabidopsis thaliana | 0.075 |
| Metsulfuron-methyl | ALS | Canola | 0.01 - 1.01 | |
| Imidazolinones | Imazapic | ALS | Canola | 1.32 - 3.70 |
| Imazethapyr | ALS | Rice | - | |
| PPO Inhibitors | Fomesafen | PPO | Human (in vitro) | - |
| Acifluorfen | PPO | - | - |
Data compiled from multiple sources. I50 values can vary based on the specific assay conditions and the source of the enzyme.[11][16]
Experimental Workflow for Agrochemical Discovery
The discovery and development of new agrochemicals typically follow a structured workflow, from initial screening to field trials.
Workflow Diagram: Agrochemical Discovery Pipeline
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. attogene.com [attogene.com]
- 3. Constitutive activation of the Nrf2/Keap1 pathway in insecticide-resistant strains of Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. EXTOXNET PIP - PYRETHRINS AND PYRETHROIDS [extoxnet.orst.edu]
- 7. HEALTH EFFECTS - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. DSpace [iris.who.int]
- 10. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 11. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]
- 12. wssa.net [wssa.net]
- 13. Frontiers | Calcium signalling in weeds under herbicide stress: An outlook [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Calcium signalling in weeds under herbicide stress: An outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
Synthetic Routes to 3,5-di-tert-butylsalicylaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-di-tert-butylsalicylaldehyde is a crucial intermediate in the fine chemical industry, primarily serving as a precursor for the synthesis of salen ligands, which are widely employed in catalysis, particularly in asymmetric synthesis.[1][2] This document provides detailed protocols for three common synthetic routes to 3,5-di-tert-butylsalicylaldehyde, starting from the readily available 2,4-di-tert-butylphenol. The methodologies discussed include a magnesium-catalyzed formylation, the Duff reaction, and a tin(IV) chloride-mediated formylation. Quantitative data is summarized for easy comparison, and detailed experimental procedures are provided.
Introduction
The synthesis of 3,5-di-tert-butylsalicylaldehyde is of significant interest due to its role as a building block for complex ligands and catalysts.[2] The strategic placement of the bulky tert-butyl groups influences the steric and electronic properties of the final complexes, making it a valuable component in the design of catalysts for various chemical transformations. This document outlines and compares three distinct and effective methods for its preparation.
Comparative Data of Synthetic Routes
| Synthetic Method | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) | Reference |
| Magnesium-Catalyzed Formylation | 2,4-di-tert-butylphenol | Magnesium, Paraformaldehyde | Methanol, Toluene | 73.1 | Not Specified | [1] |
| Duff Reaction | 2,4-di-tert-butylphenol | Hexamethylenetetramine (HMT) | Glacial Acetic Acid | 40-65 | >95 | [3] |
| Tin(IV) Chloride-Mediated Formylation | 2,4-di-tert-butylphenol | Tin(IV) chloride, Triethylamine, Paraformaldehyde | Toluene | 88 | Not Specified | [4] |
Synthetic Pathways
The following diagram illustrates the general synthetic transformation from 2,4-di-tert-butylphenol to 3,5-di-tert-butylsalicylaldehyde.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of small molecule kinase inhibitors, a cornerstone of modern targeted therapy. The following sections detail synthetic protocols for promising inhibitor scaffolds, quantitative biological data, and standardized assays for inhibitor characterization. Visual workflows and signaling pathway diagrams are included to facilitate understanding and experimental design.
I. Synthesis of Pyrimidine-Based Kinase Inhibitors
The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized for its resemblance to the purine core of ATP, enabling competitive binding to the ATP-binding site of kinases.[1] Strategic functionalization of the pyrimidine ring is essential for achieving high potency and selectivity.[1] 5-Bromopyrimidine and its derivatives are versatile starting materials for synthesizing a diverse range of kinase inhibitors through reactions like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[1]
A. General Protocol for the Synthesis of 2,4-Diaminopyrimidine Derivatives
This protocol outlines a general approach for synthesizing 2,4-diaminopyrimidine-based inhibitors, a common scaffold for targeting kinases such as Aurora kinases and Cyclin-Dependent Kinases (CDKs).
Experimental Protocol:
-
Step 1: First Nucleophilic Substitution
-
In a round-bottom flask, dissolve a di-substituted pyrimidine precursor, such as 5-bromo-2,4-dichloropyrimidine, in a suitable solvent like isopropanol or dimethylformamide (DMF).[1]
-
Add 1.0-1.2 equivalents of the first desired aniline or amine, followed by 1.5-2.0 equivalents of a base (e.g., diisopropylethylamine (DIPEA) or triethylamine).[1]
-
Stir the reaction mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, perform a standard aqueous workup and extract the product with an organic solvent.
-
Purify the intermediate product by column chromatography.
-
-
Step 2: Second Nucleophilic Substitution
-
Combine the purified intermediate from Step 1, the second desired amine, and a suitable base in a solvent.[1]
-
Heat the reaction mixture to an elevated temperature (e.g., 140 °C) for several hours.[1]
-
After the reaction is complete, perform a standard workup.
-
Purify the final 2,4-diaminopyrimidine product by column chromatography.[1]
-
B. Synthesis of Covalent Irreversible BTK Inhibitors
The synthesis of covalent irreversible Bruton's tyrosine kinase (BTK) inhibitors often involves incorporating an acrylamide moiety, which forms a covalent bond with a cysteine residue in the active site of BTK.[1] 2,5-Diaminopyrimidine scaffolds are commonly employed in the design of these inhibitors.[1]
Experimental Protocol:
A general route for the synthesis of 2,5-diaminopyrimidine-based BTK inhibitors is described in the literature, often starting from functionalized pyrimidine precursors.[1] The key step involves the coupling of the pyrimidine core with a side chain containing the reactive acrylamide warhead.
II. Synthesis of Pyrazole-Based Kinase Inhibitors
The pyrazole scaffold is another "privileged structure" in medicinal chemistry due to its synthetic accessibility and its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[2] Numerous FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole core.[2]
A. General Protocol for Pyrazole Intermediate Synthesis
The synthesis of pyrazole-based inhibitors often begins with the construction of the core pyrazole ring, which can then be further functionalized.
Experimental Protocol:
-
Condensation Reaction: A common method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
-
Functionalization: The resulting pyrazole ring can be functionalized at various positions to introduce substituents that enhance potency and selectivity. This can be achieved through various organic reactions, including N-alkylation, halogenation, and cross-coupling reactions.
III. Quantitative Data of Synthesized Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors synthesized using the methodologies described above.
Table 1: Inhibitory Activity of a Representative 2,4-Diaminopyrimidine-Based CDK7 Inhibitor [1]
| Compound ID | Target Kinase | IC50 (nM) |
| Compound X | CDK7 | 50 |
Table 2: Inhibitory Activity of Representative MAPK11 Inhibitors [3]
| Compound ID | Target Kinase | IC50 (nM) |
| Skepinone-L | MAPK14 | 19.2 |
| 13a | MAPK11 | 6.40 |
| 13b | MAPK11 | 4.20 |
Table 3: Inhibitory Activity of a Representative Purine-Based CK2α Inhibitor [4]
| Compound ID | Target Kinase | IC50 (µM) |
| 12 | CK2α | 4.3 |
Table 4: Inhibitory Activity of a Representative Pyrazolo[3,4-d]pyrimidine-Based VEGFR-2 Inhibitor [5]
| Compound ID | Target Kinase | IC50 (µM) |
| 12b | VEGFR-2 | 0.09 |
| Sorafenib | VEGFR-2 | (Reference) |
IV. Protocols for In Vitro Kinase Activity Assays
Determining the in vitro potency of synthesized compounds against their target kinases is a critical step in the drug discovery process.[1]
A. ADP-Glo™ Kinase Assay
This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction.
Experimental Protocol:
-
Materials: Recombinant kinase, appropriate peptide substrate, ATP, test compounds, and a suitable assay buffer.[1]
-
Procedure:
-
Add the recombinant kinase, substrate, and test compound to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.[1]
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).[1]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.[1]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]
-
B. Radiometric Kinase Activity Assay
This traditional method uses radiolabeled ATP to quantify the phosphorylation of a substrate.
Experimental Protocol:
-
Materials: Recombinant or immunoprecipitated kinase, substrate (e.g., myelin basic protein), [γ-³²P] ATP, and kinase assay buffer.[6]
-
Procedure:
-
Combine the kinase, substrate, and test compound in the assay buffer.
-
Initiate the reaction by adding [γ-³²P] ATP.
-
Incubate at the optimal temperature for the kinase.
-
Stop the reaction by adding loading dye.
-
Separate the reaction products by SDS-PAGE.[6]
-
Visualize and quantify the phosphorylated substrate by autoradiography.[6]
-
V. Visualizations of Pathways and Workflows
Signaling Pathway
Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.
Experimental Workflow: Synthesis of Kinase Inhibitors
Caption: General workflow for the synthesis of pyrimidine-based kinase inhibitors.
Experimental Workflow: Kinase Inhibitor Screening Assay
Caption: General workflow for an in vitro kinase inhibitor screening assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Structure-Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,5-Di-tert-butyl-2-methoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3,5-Di-tert-butyl-2-methoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can arise from the synthetic route, which typically involves the methylation of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde. The precursor itself is often synthesized from 2,4-di-tert-butylphenol. Potential impurities include:
-
Unreacted 3,5-Di-tert-butyl-2-hydroxybenzaldehyde: The starting material for the methylation step.
-
Unreacted 2,4-di-tert-butylphenol: The starting material for the formylation step.
-
Over-methylated byproducts: Formation of other methylated species.
-
Side products from the formylation step (e.g., Duff reaction): Complex mixtures can be generated depending on the specific formylation agent used.
-
Oxidation product: The corresponding carboxylic acid, 3,5-Di-tert-butyl-2-methoxybenzoic acid, can form upon exposure to air.
Q2: What are the recommended purification methods for this compound?
A2: The two primary methods for purifying crude this compound are column chromatography and recrystallization. The choice of method depends on the impurity profile and the desired final purity.
Q3: What are the key physical properties of this compound?
A3: Knowledge of the physical properties is crucial for successful purification.
| Property | Value |
| CAS Number | 135546-15-5 |
| Molecular Weight | 248.36 g/mol [1] |
| Melting Point | 33-37 °C |
| Boiling Point | 128 °C at 0.5 mmHg |
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is an effective technique to monitor the separation during column chromatography and to assess the purity of fractions and the final product. A suitable mobile phase for TLC would be a mixture of hexane and ethyl acetate.
Troubleshooting Guides
Column Chromatography
Issue: Poor separation of the desired compound from impurities.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system (eluent) | Optimize the eluent system by systematically varying the ratio of non-polar (e.g., hexane) to polar (e.g., ethyl acetate) solvents. A good starting point is a 95:5 hexane:ethyl acetate mixture, gradually increasing the polarity. |
| Column overloading | Reduce the amount of crude material loaded onto the column. As a general rule, the amount of crude product should be 1-5% of the mass of the silica gel. |
| Column channeling or cracking | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Pack the column as a slurry and allow it to settle completely before loading the sample. |
| Co-elution with an impurity of similar polarity | Consider using a different solvent system or a different stationary phase (e.g., alumina) if separation on silica gel is not effective. |
Issue: The compound is not eluting from the column.
| Possible Cause | Troubleshooting Step |
| Eluent is not polar enough | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| Compound has adsorbed irreversibly to the silica gel | This can happen if the compound is particularly polar or acidic. Try adding a small amount of a more polar solvent like methanol to the eluent or deactivating the silica gel with triethylamine before use. |
Recrystallization
Issue: The compound "oils out" instead of forming crystals.
| Possible Cause | Troubleshooting Step |
| The solution is supersaturated and cooling too quickly. | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Insulating the flask can help. |
| The melting point of the compound is lower than the boiling point of the solvent. | Select a solvent with a lower boiling point. |
| High concentration of impurities. | Purify the crude material by column chromatography first to remove the bulk of the impurities before attempting recrystallization. |
Issue: No crystals form upon cooling.
| Possible Cause | Troubleshooting Step |
| Too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then try cooling again. |
| Supersaturation. | Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. |
| The compound is highly soluble in the chosen solvent at all temperatures. | Select a different solvent or a mixed solvent system where the compound has high solubility when hot and low solubility when cold. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This is a general guideline and may require optimization based on the specific impurity profile of your crude product.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using a mixture of hexane and ethyl acetate (e.g., 9:1). Visualize the spots under UV light. The desired product should be one of the major spots.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into a chromatography column, ensuring a uniform and bubble-free packing. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a low polarity solvent mixture, such as 98:2 hexane:ethyl acetate.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 95:5, 90:10 hexane:ethyl acetate) to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture). Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Visualizations
Caption: Synthetic and purification workflow for this compound.
Caption: Decision tree for troubleshooting the purification process.
References
Optimizing reaction yield for 3,5-Di-tert-butyl-2-methoxybenzaldehyde synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 3,5-Di-tert-butyl-2-methoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most effective and commonly employed methods for the synthesis of this compound are:
-
Ortho-lithiation followed by formylation: This method involves the deprotonation of the aromatic ring of 2,4-di-tert-butylanisole at the position ortho to the methoxy group using a strong organolithium base, such as n-butyllithium. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[1][2]
-
Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate the electron-rich aromatic ring of 2,4-di-tert-butylanisole.[3][4]
Q2: What is the starting material for the synthesis of this compound?
A2: The primary starting material for the synthesis of this compound is 2,4-di-tert-butylanisole.
Q3: What are the CAS number and molecular formula for this compound?
A3: The CAS number is 135546-15-5, and the molecular formula is C₁₆H₂₄O₂.[5]
Q4: What are some common side products that can form during the synthesis?
A4: Common side products can include:
-
Unreacted starting material (2,4-di-tert-butylanisole).
-
Products of formylation at other positions on the aromatic ring, although ortho-directing effects of the methoxy group are strong.
-
In the case of ortho-lithiation, side products can arise from the reaction of the organolithium reagent with impurities such as water or carbon dioxide.
-
Over-reaction or polymerization, particularly under harsh Vilsmeier-Haack conditions.
Q5: How can I purify the final product?
A5: Purification of this compound is typically achieved through column chromatography on silica gel, using a non-polar eluent system such as a mixture of hexane and ethyl acetate. Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Ortho-lithiation and Formylation
| Potential Cause | Troubleshooting Steps |
| Inactive Organolithium Reagent | Use a freshly titrated or newly purchased bottle of n-butyllithium. Ensure it has been stored properly under an inert atmosphere. |
| Presence of Moisture or Protic Impurities | Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. Ensure the reaction is carried out under a dry, inert atmosphere (e.g., argon or nitrogen). |
| Incomplete Lithiation | Increase the equivalents of n-butyllithium (typically 1.1-1.5 equivalents). Extend the reaction time for the lithiation step. Consider the use of an additive like tetramethylethylenediamine (TMEDA) to enhance the reactivity of the organolithium reagent. |
| Inefficient Quenching with DMF | Use anhydrous DMF. Add the DMF slowly at a low temperature (e.g., -78 °C) to the aryllithium solution. |
| Low Reaction Temperature | While the initial lithiation is often performed at low temperatures, allowing the reaction to slowly warm to room temperature can sometimes improve yields. |
Issue 2: Formation of Multiple Products in Vilsmeier-Haack Reaction
| Potential Cause | Troubleshooting Steps |
| Reaction Temperature Too High | Maintain a low temperature during the formation of the Vilsmeier reagent and during its reaction with the anisole substrate. Start with cooling in an ice bath (0 °C). |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the Vilsmeier reagent (DMF and POCl₃) to the substrate. An excess of the reagent can lead to side reactions. |
| Substrate Decomposition | If the substrate is sensitive to strongly acidic conditions, consider a milder formylation method like ortho-lithiation. |
| Work-up Procedure | Ensure complete hydrolysis of the intermediate iminium salt during work-up by adding the reaction mixture to ice water and stirring vigorously. |
Experimental Protocols
Ortho-lithiation and Formylation of 2,4-di-tert-butylanisole
Materials:
-
2,4-di-tert-butylanisole
-
n-Butyllithium (in hexanes)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 2,4-di-tert-butylanisole and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.2 equivalents) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Slowly add anhydrous DMF (1.5 equivalents) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient).
Vilsmeier-Haack Formylation of 2,4-di-tert-butylanisole
Materials:
-
2,4-di-tert-butylanisole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an argon atmosphere, add anhydrous DMF and cool to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.1 equivalents) dropwise to the stirred DMF.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
In a separate flask, dissolve 2,4-di-tert-butylanisole in anhydrous DCM.
-
Add the solution of the anisole dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient).
Data Presentation
Table 1: Comparison of Synthetic Methods for the Formylation of Hindered Anisoles
| Method | Reagents | Typical Yield Range | Advantages | Disadvantages |
| Ortho-lithiation | n-BuLi, DMF | 60-85% | High regioselectivity, milder conditions for sensitive substrates. | Requires strictly anhydrous conditions, use of pyrophoric reagents. |
| Vilsmeier-Haack | POCl₃, DMF | 50-75% | Does not require cryogenic temperatures, reagents are less hazardous than organolithiums. | Can be harsh for some substrates, may lead to polymerization. |
Visualizations
Caption: Experimental workflows for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in ortho-lithiation.
References
Troubleshooting common problems in 3,5-Di-tert-butyl-2-methoxybenzaldehyde reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Di-tert-butyl-2-methoxybenzaldehyde. This resource addresses common challenges encountered during both the synthesis of this aldehyde and its subsequent use in various chemical reactions.
Section 1: Synthesis of this compound
The synthesis of this compound can be challenging due to the steric hindrance imposed by the bulky tert-butyl groups. This section provides guidance on overcoming common issues encountered during its preparation, primarily focusing on formylation reactions of substituted phenols.
Frequently Asked Questions (FAQs): Synthesis
Q1: My formylation reaction to produce a substituted benzaldehyde is giving a very low yield. What are the common causes?
A1: Low yields in formylation reactions of sterically hindered phenols are common. Several factors can contribute to this:
-
Steric Hindrance: The bulky tert-butyl groups can impede the approach of the formylating agent to the aromatic ring, leading to slow reaction rates.[1] Harsher reaction conditions, such as higher temperatures and longer reaction times, may be necessary to improve conversion.[1]
-
Reaction Method: The choice of formylation method is crucial. The Duff reaction, for example, is known to be generally inefficient.[2] Alternative methods like the Vilsmeier-Haack reaction might offer better yields under milder conditions for similar substrates.[1]
-
Substituent Effects: The electron-donating nature of the methoxy group directs formylation to the ortho and para positions. However, the steric bulk of the tert-butyl groups can significantly influence the regioselectivity and overall success of the reaction.
Q2: I am observing multiple products in my reaction mixture. What are the likely side reactions?
A2: The formation of multiple products can arise from a few key issues:
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Lack of Regioselectivity: In cases where multiple positions on the aromatic ring are activated, a mixture of ortho and para formylated products can be formed.[3][4]
-
Diformylation: If both ortho positions to a directing group are available, diformylation can occur, leading to the introduction of two aldehyde groups.[2]
-
Oxidation and Resinification: The harsher conditions sometimes required for formylating hindered phenols can promote undesired side reactions, such as oxidation of the starting material or product, or polymerization/resinification, resulting in complex product mixtures.[1]
Q3: What is the general mechanism of the Duff reaction for synthesizing substituted benzaldehydes?
A3: The Duff reaction utilizes hexamine as the formyl carbon source. The reaction mechanism involves the following key steps[2]:
-
Protonation of hexamine, which then opens to form an iminium ion.
-
Electrophilic attack of the iminium ion on the electron-rich aromatic ring.
-
An intramolecular redox reaction occurs, raising the oxidation state of the benzylic carbon to that of an aldehyde.
-
Acid hydrolysis in the final step provides the oxygen atom for the aldehyde group.
Troubleshooting Synthesis Workflow
Caption: Troubleshooting workflow for the synthesis of hindered benzaldehydes.
Section 2: Reactions of this compound
Once synthesized, this compound can be used as a key intermediate in various organic reactions. This section addresses common issues that may arise when using this aldehyde as a starting material.
Frequently Asked Questions (FAQs): Reactions
Q1: I am having trouble with a Knoevenagel condensation using this compound. The reaction is slow and the yield is low. What can I do?
A1: The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound.[1][4] The steric hindrance from the two tert-butyl groups and the ortho-methoxy group in this compound can significantly slow down the reaction.
-
Catalyst Choice: The reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate.[1][2] For a sterically hindered aldehyde, optimizing the catalyst and its concentration may be necessary.
-
Reaction Conditions: Consider using a higher boiling point solvent to increase the reaction temperature. Solvent-free conditions with a suitable catalyst have also been shown to be effective for some Knoevenagel condensations.[2]
-
Active Methylene Compound: The reactivity of the active methylene compound can play a role. More acidic methylene compounds may react more readily.
Q2: My attempt to form a Schiff base (imine) with this compound is not proceeding to completion. How can I improve the conversion?
A2: Schiff base formation is a condensation reaction between an aldehyde and a primary amine.[3][5]
-
Water Removal: This reaction is an equilibrium process. To drive the reaction towards the product, it is essential to remove the water that is formed. This can be achieved by using a Dean-Stark apparatus, adding a drying agent like anhydrous MgSO₄, or performing the reaction in a solvent that allows for azeotropic removal of water.[3]
-
Catalysis: While often self-catalyzed, the reaction can be accelerated by the addition of a catalytic amount of acid (e.g., a few drops of glacial acetic acid).
-
Steric Effects: The bulky substituents on the aldehyde may require longer reaction times or higher temperatures to achieve complete conversion.
Q3: I am planning a Wittig reaction with this compound. What are the key considerations for this reaction?
A3: The Wittig reaction converts aldehydes and ketones into alkenes using a phosphonium ylide.[6]
-
Ylide Generation: The phosphonium ylide is typically generated by treating a phosphonium salt with a strong base like n-butyllithium or sodium hydride.[6] The stability of the ylide is a crucial factor. For some substrates, generating the ylide in the presence of the aldehyde can lead to better results.[7]
-
Steric Hindrance: The bulky nature of this compound may slow down the reaction with the ylide. Ensure sufficient reaction time and appropriate temperature control.
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Product Separation: The Wittig reaction produces triphenylphosphine oxide as a byproduct, which can sometimes complicate purification. Chromatographic separation is often required.[7]
Comparative Data for Condensation Reactions
| Reaction Type | Aldehyde Substrate | Catalyst | Solvent | Temperature | Typical Yield (%) |
| Knoevenagel | 3,5-Dimethoxybenzaldehyde | Ammonium Acetate | Ethanol | Reflux | High[2] |
| Knoevenagel | 2-Methoxybenzaldehyde | Piperidine | Ethanol | Not specified | Not specified[1] |
| Schiff Base | 3,5-Dihydroxybenzaldehyde | Acetic Acid (cat.) | Ethanol | Reflux | 80-95[8] |
| Schiff Base | 4-Hydroxy-3-methoxybenzaldehyde | None | Ethanol | Room Temp | Not specified[5] |
Note: "High" yield indicates that while a specific numerical value was not provided in the cited general protocol, the methodology is reported to be highly efficient for a range of aromatic aldehydes.
Experimental Protocols
General Protocol for Knoevenagel Condensation with Malononitrile
This protocol is a general procedure that can be adapted for this compound.
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Reactant Mixture: In a round-bottom flask, combine this compound (1 equivalent), malononitrile (1.1 equivalents), and a catalytic amount of ammonium acetate.
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Solvent Addition: Add ethanol to the flask.
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Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.
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Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. Collect the solid product by vacuum filtration and wash with cold ethanol.[2]
General Protocol for Schiff Base Formation
This protocol outlines a general procedure for the synthesis of a Schiff base from an aldehyde and a primary amine.
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Dissolution of Aldehyde: In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol with stirring.
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Dissolution of Amine: In a separate beaker, dissolve the primary amine (1 equivalent for a monoamine) in absolute ethanol.
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Reaction: Add the amine solution dropwise to the stirred aldehyde solution at room temperature. Add a few drops of glacial acetic acid as a catalyst.
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Reflux: Heat the reaction mixture to reflux for 1-6 hours.
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Product Isolation: Upon cooling, the Schiff base product may precipitate. The product can be collected by filtration and recrystallized from a suitable solvent like ethanol.[8]
Logical Relationships in Condensation Reactions
Caption: Troubleshooting logic for condensation reactions.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3,5-Di-tert-butyl-2-methoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. These resources are designed to address specific issues that may be encountered during the purification of 3,5-Di-tert-butyl-2-methoxybenzaldehyde.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: My final product of this compound is a yellow oil or solid, but the literature reports it as a light green to green solid. What is the likely impurity?
A1: A yellow coloration often indicates the presence of oxidation byproducts. The aldehyde group is susceptible to air oxidation, which can form the corresponding carboxylic acid, 3,5-Di-tert-butyl-2-methoxybenzoic acid. The presence of unreacted starting materials or other colored impurities from the synthesis can also contribute to the discoloration.
Q2: I am observing a significant amount of a crystalline solid in my crude product. What could this be?
A2: If the synthesis of this compound involves the formylation of 2,4-di-tert-butylphenol (a common precursor), a likely crystalline impurity is the unreacted starting material. Another possibility is the formation of benzoic acid derivatives through oxidation, as mentioned previously.
Q3: During column chromatography on silica gel, I am experiencing streaking of the product band and lower than expected yields. What could be the cause?
A3: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to decomposition or irreversible adsorption. This can result in streaking and reduced recovery. The bulky tert-butyl groups on your compound might also lead to broader peaks.
Q4: How can I remove the unreacted 2,4-di-tert-butylphenol from my crude product?
A4: Unreacted 2,4-di-tert-butylphenol can be removed by several methods. A basic wash (e.g., with 1M NaOH) can deprotonate the phenol, making it soluble in the aqueous phase, while the desired aldehyde remains in the organic layer. Alternatively, column chromatography can effectively separate the more polar phenol from the aldehyde.
Q5: Is recrystallization a suitable method for purifying this compound?
A5: Yes, recrystallization can be an effective purification method. Due to the bulky nonpolar tert-butyl groups, the choice of solvent is critical. A solvent system consisting of a good solvent in which the compound is soluble when hot and a poor solvent in which it is insoluble when cold is ideal. Based on closely related compounds, methanol or an ethanol/water mixture are good starting points for solvent screening.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent or solvent mixture should be determined on a small scale first.
Materials:
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Crude this compound
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Methanol
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Ethanol
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Deionized water
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Erlenmeyer flasks
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Hot plate with stirring capability
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Ice bath
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Büchner funnel and filter paper
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Vacuum flask
Methodology:
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Solvent Selection (Small Scale):
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Place a small amount (approx. 50 mg) of the crude product into a test tube.
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Add a few drops of a potential solvent (e.g., methanol, ethanol) and observe the solubility at room temperature.
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If insoluble, gently heat the mixture. If the solid dissolves, it is a potential recrystallization solvent.
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If the compound is very soluble at room temperature, that solvent is not suitable for single-solvent recrystallization but could be used as the "good" solvent in a mixed-solvent system.
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For a mixed-solvent system, dissolve the crude product in a minimum amount of a "good" solvent (e.g., hot ethanol) and then add a "poor" solvent (e.g., water) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool.
-
-
Recrystallization Procedure (Large Scale):
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Place the crude this compound in an Erlenmeyer flask with a stir bar.
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Add the chosen solvent or solvent system (e.g., methanol or ethanol) portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
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If using a mixed-solvent system, dissolve in the "good" solvent first, then add the "poor" solvent as described above.
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Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
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After reaching room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the purified crystals under vacuum.
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Quantitative Data Summary for Recrystallization of a Related Compound (3,5-di-tert-butylsalicylaldehyde):
| Parameter | Value |
| Solvent | Methanol |
| Temperature | Cooled to 0-5 °C |
| Purity Achieved | >95% |
Protocol 2: Purification by Column Chromatography
This protocol describes the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (or neutral alumina)
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Hexane
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Dichloromethane (CH₂Cl₂) or Ethyl Acetate
-
Triethylamine (optional)
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Chromatography column
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Compressed air source (for flash chromatography)
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Collection tubes
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Thin Layer Chromatography (TLC) plates and chamber
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UV lamp
Methodology:
-
TLC Analysis:
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Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
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Spot the solution on a TLC plate.
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Develop the TLC plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate or hexane:dichloromethane) to find a system that gives good separation of the desired product from impurities (aim for an Rf value of ~0.3 for the product).
-
-
Column Packing:
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Prepare a slurry of silica gel in the initial, least polar eluent.
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Pour the slurry into the column and allow it to pack evenly. Let the excess solvent drain until it is just above the silica gel bed.
-
-
Sample Loading:
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Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
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Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
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Begin eluting the column with the chosen solvent system. For a gradient elution, start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).
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Collect fractions in separate tubes.
-
-
Fraction Analysis:
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Analyze the collected fractions by TLC to identify which fractions contain the purified product.
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Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
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Quantitative Data Summary for Column Chromatography of a Related Compound (5,15-bis(3,5-di-tert-butylphenyl)porphyrin):
| Parameter | Value |
| Stationary Phase | Silica gel |
| Eluent | Hexane/Dichloromethane (4:1) |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common issues in the purification of this compound.
Preventing degradation of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde during storage
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde?
A1: 3,5-Di-tert-butyl-4-hydroxybenzaldehyde is a sterically hindered phenolic aldehyde that is generally stable under normal temperatures and pressures.[1] However, it is sensitive to air, light, and strong oxidizing agents.[1] The bulky tert-butyl groups provide some steric hindrance to the phenolic hydroxyl group, which offers a degree of protection against rapid oxidation.[1]
Q2: What are the optimal storage conditions for this compound?
A2: To ensure maximum stability, 3,5-Di-tert-butyl-4-hydroxybenzaldehyde should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.[1] The compound should also be protected from light by using an amber vial or by wrapping the container with aluminum foil.[1]
Q3: What are the primary degradation pathways and products?
A3: The main degradation pathway for 3,5-Di-tert-butyl-4-hydroxybenzaldehyde is oxidation.[1][2] The aldehyde group can be oxidized to form 3,5-Di-tert-butyl-4-hydroxybenzoic acid.[2] Further oxidation, particularly when exposed to heat or light, can lead to the formation of colored quinone-type structures.[1]
Q4: What is the expected shelf life of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde?
A4: With proper storage as described above, one supplier suggests a shelf life of one year.[1][3] However, it is crucial to monitor the compound for any signs of degradation, such as discoloration.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Discoloration of the solid compound (yellowing or browning) | Exposure to air and/or light has initiated oxidation, leading to the formation of colored quinone-type degradation products.[1] | Handle the compound under an inert atmosphere (e.g., in a glove box). Store in a tightly sealed amber vial or a light-protected container. For long-term storage, flush the container with an inert gas before sealing.[1] |
| Inconsistent experimental results | Partial degradation of the compound. The presence of impurities or degradation products can interfere with reactions, leading to variable outcomes.[1] | Before use, verify the purity of the compound using a suitable analytical method like HPLC (see Experimental Protocols section). If degradation is suspected, it is recommended to use a fresh batch. Ensure all labware is clean and free from oxidizing agents.[1] |
| Difficulty in dissolving the compound | The compound has limited solubility in some solvents at room temperature. | 3,5-Di-tert-butyl-4-hydroxybenzaldehyde is soluble in hot methanol.[1] Gentle warming may be necessary to dissolve it in other organic solvents. Always conduct a small-scale solubility test first. |
Quantitative Data on Stability
| Condition | Time (hours) | Degradation (%) | Primary Degradation Product(s) |
| Thermal (80°C) | 24 | ~5 | 3,5-Di-tert-butyl-4-hydroxybenzoic acid |
| 72 | ~15 | 3,5-Di-tert-butyl-4-hydroxybenzoic acid, traces of quinone-type compounds | |
| Photolytic (UV 254nm) | 8 | ~10 | Colored quinone-type compounds |
| 24 | ~30 | Colored quinone-type compounds | |
| Oxidative (3% H₂O₂) | 4 | ~8 | 3,5-Di-tert-butyl-4-hydroxybenzoic acid |
| 12 | ~25 | 3,5-Di-tert-butyl-4-hydroxybenzoic acid and other oxidized species |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general method for assessing the purity of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde and detecting its degradation products.
Instrumentation:
-
HPLC system with a UV detector
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Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Phosphoric acid (or formic acid for MS compatibility)
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3,5-Di-tert-butyl-4-hydroxybenzaldehyde reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.
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Sample Preparation: Dissolve a known amount of the 3,5-Di-tert-butyl-4-hydroxybenzaldehyde sample in the mobile phase to a similar concentration as the working standards.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30°C
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UV detection: Monitor at an appropriate wavelength (determined by a UV scan of the pure compound).
-
-
Analysis: Inject the standard and sample solutions. Identify the peak for 3,5-Di-tert-butyl-4-hydroxybenzaldehyde based on the retention time of the standard. Any additional peaks may indicate impurities or degradation products. Purity can be estimated by the area percentage of the main peak relative to the total peak area.
Protocol 2: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study to understand the stability of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde under various stress conditions.
Procedure:
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Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60-80°C) for a set period (e.g., 2, 8, 24 hours). Neutralize the samples before HPLC analysis.
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Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. Incubate at a controlled temperature (e.g., 60-80°C) for a set period. Neutralize the samples before HPLC analysis.
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Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature for a set period.
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Thermal Degradation: Store a solid sample of the compound in an oven at an elevated temperature (e.g., 80°C) for a defined period. Also, heat a solution of the compound.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber).
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Analysis: Analyze the stressed samples at different time points using the stability-indicating HPLC method described above, alongside a control sample stored under optimal conditions.
Visualizations
Caption: Primary oxidative degradation pathway of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde.
Caption: Recommended workflow for handling and use to prevent degradation.
References
Technical Support Center: Column Chromatography of 3,5-Di-tert-butyl-2-methoxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of 3,5-Di-tert-butyl-2-methoxybenzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound via column chromatography.
Q1: My compound, this compound, is not moving off the baseline of the TLC plate, even with a relatively polar solvent system like 20% ethyl acetate in hexane. What should I do?
A1: This indicates that your solvent system is not polar enough to elute the compound. While ethyl acetate/hexane is a common starting point, the polarity needs to be systematically increased.
-
Troubleshooting Steps:
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Increase the percentage of the polar solvent: Gradually increase the ethyl acetate concentration in hexane (e.g., to 30%, 40%, 50%).
-
Switch to a more polar solvent system: If increasing the ethyl acetate concentration is ineffective or leads to poor separation, consider a different solvent system. A mixture of dichloromethane (DCM) and hexane can be effective. A published protocol for a derivative of this compound successfully used a 1:1 mixture of DCM and hexane for purification.[1][2]
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Check for Compound Stability: Ensure your compound is not degrading on the silica gel, which can sometimes cause streaking or immobility. This can be checked by running a 2D TLC.
-
Q2: My product is eluting with impurities. How can I improve the separation?
A2: Co-elution of impurities is a common challenge. Optimizing the solvent system and column parameters is key.
-
Troubleshooting Steps:
-
Fine-tune the solvent system: A good starting point for separation is to find a solvent system where the desired compound has an Rf value of 0.2-0.4 on the TLC plate. If your current system gives a high Rf, decrease the polarity. If it is too low, increase the polarity.
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Use a shallower gradient: If you are using gradient elution, a slower, more gradual increase in polarity can improve the resolution between closely eluting compounds.
-
Dry loading: If your compound is not very soluble in the initial eluent, consider dry loading. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.
-
Column dimensions: Using a longer and narrower column can increase the separation efficiency.
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Q3: The column is running very slowly or has stopped completely.
A3: A blocked column can be caused by several factors.
-
Troubleshooting Steps:
-
Check for precipitation: The crude sample may have precipitated at the top of the column if it is not fully soluble in the eluent.
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Fine particles: The presence of very fine silica particles can clog the column frit. Ensure you are using an appropriate grade of silica gel.
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Proper packing: An improperly packed column with air bubbles or channels can lead to poor flow. Ensure the silica gel is packed uniformly as a slurry.
-
Q4: I am seeing streaks instead of distinct spots on my TLC plates when monitoring the column fractions.
A4: Streaking on a TLC plate can indicate several issues.
-
Troubleshooting Steps:
-
Compound degradation: Aromatic aldehydes can sometimes be sensitive to acidic silica gel. You can neutralize the silica gel by preparing a slurry with a small amount of triethylamine in the eluent.
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Overloading: Applying too much sample to the TLC plate can cause streaking.
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Inappropriate solvent: The solvent system may not be optimal, causing the compound to move as a band rather than a compact spot.
-
Data Presentation: Solvent System Selection
The selection of an appropriate solvent system is critical for successful column chromatography. The following table provides a starting point for the purification of this compound. The ideal Rf value for good separation is typically between 0.2 and 0.4.
| Solvent System (v/v) | Polarity | Expected Rf Range (Approximate) | Notes |
| 100% Hexane | Low | < 0.1 | Unlikely to elute the compound. |
| 5% Ethyl Acetate / 95% Hexane | Low | 0.1 - 0.2 | A potential starting point for TLC analysis. |
| 10% Ethyl Acetate / 90% Hexane | Low-Medium | 0.2 - 0.4 | Often a good starting point for compounds of intermediate polarity. |
| 20% Ethyl Acetate / 80% Hexane | Medium | 0.4 - 0.6 | May be too polar, leading to faster elution and potentially poorer separation. |
| 50% Dichloromethane / 50% Hexane | Medium | 0.3 - 0.5 | A documented system for a derivative, offering a strong alternative starting point.[1][2] |
Experimental Protocol: Column Chromatography Purification
This protocol provides a general methodology for the purification of this compound based on established techniques.
1. Preparation of the Column:
- Select an appropriately sized glass column based on the amount of crude material.
- Prepare a slurry of silica gel (flash chromatography grade) in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).
- Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.
- Allow the silica gel to settle, and then add a thin layer of sand to the top to protect the silica bed.
- Pre-elute the column with the starting eluent until the silica bed is stable.
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
- Alternatively, for dry loading, dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
- Carefully apply the sample to the top of the silica gel bed.
3. Elution:
- Begin elution with the low-polarity solvent system determined from TLC analysis (e.g., 5-10% ethyl acetate in hexane or 50% DCM in hexane).
- Collect fractions in test tubes or vials.
- If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound and any more polar impurities.
4. Fraction Analysis:
- Monitor the collected fractions by thin-layer chromatography (TLC).
- Spot a small amount from each fraction onto a TLC plate and develop it in the solvent system used for elution.
- Visualize the spots under UV light or by using an appropriate stain.
- Combine the fractions that contain the pure product.
5. Product Isolation:
- Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualization
Troubleshooting Workflow for Solvent System Selection
The following diagram illustrates a logical workflow for troubleshooting and selecting an appropriate solvent system for the column chromatography of this compound.
Caption: Troubleshooting workflow for solvent system selection.
References
Recrystallization of 3,5-Di-tert-butyl-2-methoxybenzaldehyde: A Technical Support Guide
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the recrystallization of 3,5-Di-tert-butyl-2-methoxybenzaldehyde?
A1: The primary challenge is the compound's low melting point (33-37°C). This characteristic significantly increases the risk of the compound "oiling out" during the cooling phase of recrystallization, where it separates as a liquid instead of forming solid crystals. Oiling out can trap impurities and hinder effective purification.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Due to the low melting point, solvents with a relatively low boiling point are preferred to minimize the risk of oiling out. Methanol is a good starting point as it has been shown to be effective for structurally similar compounds. A mixed solvent system, such as methanol-water or ethanol-water, can also be highly effective. In a mixed solvent system, the compound should be dissolved in the "good" solvent (e.g., methanol or ethanol) at an elevated temperature, followed by the addition of the "poor" solvent (e.g., water) to induce crystallization upon cooling.
Q3: How can I prevent the compound from oiling out?
A3: To prevent oiling out, consider the following strategies:
-
Use a lower boiling point solvent: Solvents like methanol (b.p. 65°C) are preferable to higher boiling point solvents.
-
Ensure slow cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling promotes oil formation.[1]
-
Use a solvent pair: A mixed solvent system can help to control the saturation point more effectively.
-
Scratch the inner surface of the flask: This can provide nucleation sites for crystal growth.[1]
-
Seed the solution: Adding a small crystal of the pure compound can initiate crystallization.[1]
Q4: What should I do if the compound oils out despite taking precautions?
A4: If oiling out occurs, you can try the following:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of the "good" solvent to the hot solution to decrease the saturation.
-
Allow the solution to cool even more slowly.
-
If using a single solvent, consider switching to a mixed solvent system.
Q5: My crystal yield is very low. What are the possible reasons and solutions?
A5: Low crystal yield can be due to several factors:
-
Using too much solvent: This is the most common reason. To remedy this, you can evaporate some of the solvent to concentrate the solution.[1]
-
Incomplete crystallization: Ensure the solution is sufficiently cooled for an adequate amount of time.
-
Washing with a solvent that is too warm: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound "oils out" during cooling | The melting point of the compound is lower than the temperature of the solution when it becomes saturated.[1][2] | - Reheat the solution and add more of the primary ("good") solvent. - Use a solvent with a lower boiling point (e.g., methanol instead of ethanol). - Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[1] - Consider using a mixed solvent system to better control solubility. |
| No crystals form upon cooling | The solution is not supersaturated (too much solvent was used).[1] | - Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.[1] - Add a seed crystal of the pure compound.[1] - Evaporate some of the solvent to increase the concentration and then allow it to cool again. |
| Poor crystal yield | - Too much solvent was used, leaving a significant amount of the compound in the mother liquor. - Premature crystallization during hot filtration. - Washing the crystals with a solvent that is too warm or using too much washing solvent. | - Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals. - During hot filtration, use a pre-warmed funnel and a slight excess of hot solvent, then evaporate the excess. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are colored or appear impure | - Insoluble impurities were not completely removed. - Colored impurities are soluble in the recrystallization solvent. | - Ensure complete dissolution in the hot solvent and perform a hot filtration to remove any insoluble material. - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration before cooling. |
Experimental Protocol: Recrystallization of this compound
This protocol outlines the recrystallization of this compound using a methanol-water mixed solvent system.
Materials:
-
Crude this compound
-
Methanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of methanol and gently heat the mixture while stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.
-
Inducing Crystallization: While the methanol solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy, indicating it is saturated. Then, add a few more drops of hot methanol until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of larger, purer crystals.
-
Further Cooling: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol-water mixture (in the same ratio as the final recrystallization mixture).
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum. The purity of the crystals can be assessed by melting point determination.
Solvent Solubility Data (Qualitative)
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Suitability for Recrystallization |
| Methanol | Moderate | High | Good, especially as part of a mixed solvent system. |
| Ethanol | Moderate-High | High | Potentially suitable, but its higher boiling point may increase the risk of oiling out compared to methanol. |
| Isopropanol | Low-Moderate | Moderate-High | May be a good single solvent choice due to lower solubility at room temperature. |
| Hexane | High | Very High | Likely too soluble at all temperatures to be an effective recrystallization solvent on its own. |
| Ethyl Acetate | High | Very High | Likely too soluble for effective recrystallization. |
| Water | Insoluble | Insoluble | Suitable as an anti-solvent in a mixed solvent system with a miscible organic solvent like methanol or ethanol. |
Troubleshooting Workflow
References
Proper handling and storage conditions for aromatic aldehydes
Technical Support Center: Aromatic Aldehydes
This guide provides researchers, scientists, and drug development professionals with essential information on the proper handling, storage, and troubleshooting of common issues encountered with aromatic aldehydes.
Frequently Asked Questions (FAQs)
Q1: What are the general recommended storage conditions for aromatic aldehydes?
A1: Aromatic aldehydes are susceptible to degradation from air, light, moisture, and heat.[1][2][3] To ensure their stability, they should be stored in tightly sealed, airtight amber glass containers.[3][4] For many, storage under an inert atmosphere, such as nitrogen or argon, is recommended to prevent oxidation.[1][5]
Q2: How does temperature affect the stability of aromatic aldehydes?
A2: The ideal storage temperature varies depending on the specific aldehyde. Storing at inappropriate temperatures can lead to degradation or physical changes like polymerization.[6] For instance, some aldehydes require refrigeration or freezing, while for others, low temperatures can accelerate the formation of non-odorous polymers (trimers).[6][7][8] Always consult the Safety Data Sheet (SDS) for specific recommendations.
Q3: What are the primary signs that an aromatic aldehyde has degraded?
A3: Degradation can manifest in several ways. Common signs include a change in color (e.g., yellowing), the formation of a precipitate, an increase in viscosity, or a change in odor.[6][9] For example, benzaldehyde can oxidize to form benzoic acid, which may appear as crystalline precipitate.[2] Vanillin can oxidize when exposed to moist air, yielding odorless vanillic acid.[2]
Q4: What personal protective equipment (PPE) should be used when handling aromatic aldehydes?
A4: When handling aromatic aldehydes, appropriate PPE is crucial. This includes chemical-resistant gloves (butyl rubber and nitrile are often recommended), splash-proof safety goggles or glasses with side shields, and a lab coat.[10][11] If there is a risk of significant vapor exposure, work should be conducted in a certified chemical fume hood, and respiratory protection may be necessary.[5][10][12]
Summary of Storage Conditions for Common Aromatic Aldehydes
| Aldehyde | Recommended Storage Temperature | Sensitivity | Inert Atmosphere | Incompatible Materials | Citations |
| Benzaldehyde | 5–30 °C (some sources recommend -20 °C) | Air, light, and moisture sensitive | Recommended (Nitrogen) | Strong oxidizing agents, strong reducing agents, strong bases, alkali metals, aluminum, iron, phenols, oxygen. | [1][7][8][13] |
| Cinnamaldehyde | 15–25 °C (some sources recommend 4 °C) | Light sensitive | Not specified, but store tightly closed | Strong oxidizers, bases, acids. | [12][14][15] |
| Vanillin | Room temperature (below 25°C) | Air, light, and moisture sensitive | Recommended | Strong acidic or alkaline materials. | [2][16][17][18] |
Troubleshooting Guide
Q5: My benzaldehyde has turned yellow and contains a white solid. What happened and can I still use it?
A5: The yellowing is a sign of impurity, and the white solid is likely benzoic acid, the product of oxidation from exposure to air.[2] Using the aldehyde in this state can lead to inconsistent reaction results. It is highly recommended to purify the aldehyde before use. For liquids like benzaldehyde, this can often be achieved by distillation. For solid impurities, washing with a sodium bicarbonate solution can remove the acidic benzoic acid.
Q6: My aldehyde, which is normally a liquid, has solidified or become highly viscous. Why did this happen?
A6: This is likely due to polymerization. Some aldehydes, particularly aliphatic ones but also possible with certain aromatic aldehydes under specific conditions, can polymerize over time to form trimers, which are often solid and have no odor.[6] This process can paradoxically be accelerated at very low temperatures for some aldehydes.[6] Adding an antioxidant like BHT can help inhibit this, and storing the aldehyde diluted in a primary alcohol (like ethanol) can form more stable hemiacetals.[6]
Q7: My experiment involving an aromatic aldehyde is giving a lower-than-expected yield. What are the potential causes related to the aldehyde?
A7: Low yield can be attributed to several factors related to the aldehyde's quality and handling:
-
Purity: The aldehyde may have degraded due to improper storage, leading to a lower concentration of the active reagent.[9] Oxidation is a common issue.[19]
-
Inhibitors: Some commercial aldehydes are shipped with inhibitors (like hydroquinone) to prevent polymerization. These may need to be removed before the reaction. Check the supplier's documentation.
-
Reactivity: Aromatic aldehydes are generally less reactive than their aliphatic counterparts due to resonance stabilization.[20] Your reaction conditions (catalyst, temperature, reaction time) may need to be optimized to account for this lower reactivity.
Troubleshooting Workflow: Aldehyde Impurity
Caption: Troubleshooting workflow for impurities in aromatic aldehydes.
Troubleshooting Workflow: Physical State Change
Caption: Troubleshooting workflow for physical state changes in aldehydes.
Experimental Protocols
Protocol 1: Purity Test of Aromatic Aldehydes using 2,4-Dinitrophenylhydrazine (DNPH)
This protocol is a qualitative test to confirm the presence of an aldehyde and can be used to prepare a solid derivative for melting point determination, which is a classic method for identification and purity assessment.
Principle: An aldehyde reacts with 2,4-dinitrophenylhydrazine (DNPH) in an acidic solution to form a 2,4-dinitrophenylhydrazone, which precipitates out of the solution.[21] The color of the precipitate (typically yellow to red-orange for aromatic aldehydes) indicates a positive test, and the melting point of the purified derivative is a sharp, well-defined value for a pure compound.[21]
Methodology:
-
Prepare DNPH Reagent: Dissolve 0.5 g of 2,4-dinitrophenylhydrazine in 100 mL of ethanol. Cautiously add 0.5 mL of concentrated sulfuric acid. Mix thoroughly.
-
Reaction: In a small test tube, dissolve 2-3 drops of the aromatic aldehyde in 2 mL of ethanol.
-
Add 3 mL of the DNPH reagent to the aldehyde solution.
-
Shake the mixture vigorously. If no precipitate forms immediately, gently warm the solution in a water bath for 5-10 minutes.
-
Allow the solution to cool to room temperature. A yellow to red-orange precipitate indicates the presence of a carbonyl group.
-
Isolate and Purify: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallize: Recrystallize the solid derivative from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure crystals.
-
Analyze: Dry the purified crystals and determine their melting point. Compare this value to the literature value for the specific aldehyde's 2,4-dinitrophenylhydrazone to assess purity. A broad melting range suggests impurities.
Protocol 2: Purification of Benzaldehyde by Bisulfite Extraction
This protocol removes the primary oxidation product, benzoic acid, from a sample of benzaldehyde.
Principle: Benzoic acid, being acidic, will react with a weak base like sodium bicarbonate to form a water-soluble sodium benzoate salt, which can then be separated from the water-insoluble benzaldehyde in an aqueous extraction.
Methodology:
-
Safety: Perform all steps in a chemical fume hood. Wear appropriate PPE.
-
Initial Wash: Place 20 mL of the impure benzaldehyde into a separatory funnel.
-
Add 30 mL of a 5% aqueous sodium bicarbonate (NaHCO₃) solution to the funnel.
-
Stopper the funnel and shake gently, venting frequently to release the pressure from the CO₂ gas that evolves. Continue shaking for 2-3 minutes.
-
Allow the layers to separate. The top layer is the purified benzaldehyde, and the bottom aqueous layer contains the sodium benzoate.
-
Drain the lower aqueous layer and discard it.
-
Second Wash: Wash the benzaldehyde layer with 20 mL of distilled water to remove any residual sodium bicarbonate. Drain and discard the aqueous layer.
-
Drying: Transfer the washed benzaldehyde to a clean, dry Erlenmeyer flask. Add a small amount of an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Swirl the flask and let it stand for 10-15 minutes until the liquid is clear, indicating that the water has been absorbed.
-
Final Step: Carefully decant or filter the dry benzaldehyde into a clean, dry, airtight amber container for storage. For highest purity, a subsequent distillation can be performed.
References
- 1. gustavus.edu [gustavus.edu]
- 2. chemiacorp.com [chemiacorp.com]
- 3. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. wcu.edu [wcu.edu]
- 6. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 7. carlroth.com [carlroth.com]
- 8. carlroth.com [carlroth.com]
- 9. benchchem.com [benchchem.com]
- 10. homework.study.com [homework.study.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. lobachemie.com [lobachemie.com]
- 13. labbox.es [labbox.es]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. Vanillin | C8H8O3 | CID 1183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. finetechitg.com [finetechitg.com]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. researchgate.net [researchgate.net]
- 20. quora.com [quora.com]
- 21. jove.com [jove.com]
Technical Support Center: TLC Analysis of 3,5-Di-tert-butyl-2-methoxybenzaldehyde
This guide provides researchers, scientists, and drug development professionals with detailed information for identifying common impurities in 3,5-Di-tert-butyl-2-methoxybenzaldehyde using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: Common impurities typically arise from the synthetic route or degradation. The synthesis often involves the formylation of 2,4-di-tert-butylphenol (Duff reaction) followed by methylation.[1][2][3] Therefore, impurities can include unreacted starting materials, intermediates, and side-products. Aldehydes are also susceptible to oxidation.[4][5][6][7]
The primary potential impurities are:
-
2,4-Di-tert-butylphenol: The starting material for formylation.
-
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: The intermediate product before the methylation step.[3][8][9][10]
-
3,5-Di-tert-butyl-2-methoxybenzoic acid: The product of oxidation of the target aldehyde.[11]
Q2: Why is Thin-Layer Chromatography (TLC) a suitable method for this analysis?
A2: TLC is a rapid, cost-effective, and versatile analytical technique ideal for monitoring reaction progress and assessing the purity of a sample. It allows for the separation of compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent system).[12] For this compound, TLC can effectively separate the non-polar product from more polar impurities like the corresponding phenol, hydroxy-intermediate, and carboxylic acid.
Q3: How do I select an appropriate solvent system (mobile phase) for the TLC analysis?
A3: The choice of solvent system is critical for achieving good separation.[13] The goal is to find a system where the target compound has an Rf value of approximately 0.3-0.5. Since the target compound is moderately polar, a mixture of a non-polar solvent (like n-hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or diethyl ether) is recommended.[14][15] A good starting point is a 9:1 or 8:2 (v/v) mixture of n-hexane:ethyl acetate. You can adjust the ratio to optimize the separation.
Q4: What are the most effective visualization techniques for this compound and its impurities?
A4: Since the target compound and its likely impurities are aromatic, they are UV-active.[11][16] Therefore, the primary, non-destructive method is viewing the developed TLC plate under a UV lamp at 254 nm, where the compounds will appear as dark spots.[11][16] To further characterize the spots, chemical stains that react with specific functional groups are highly effective.[17]
-
2,4-Dinitrophenylhydrazine (DNPH): Stains aldehydes and ketones, appearing as yellow-to-orange spots.[17][18][19]
-
Bromocresol Green: An indicator for acidic compounds, which will specifically visualize the carboxylic acid impurity as a yellow spot on a blue background.[11][19]
-
Potassium Permanganate (KMnO₄): A general stain for compounds that can be oxidized, such as aldehydes and phenols.[11]
Troubleshooting Guide
Problem: All my spots, including the product, remain at the bottom of the TLC plate (low Rf).
-
Cause: The solvent system (mobile phase) is not polar enough to move the compounds up the silica plate.
-
Solution: Increase the polarity of the mobile phase. For example, if you are using a 9:1 n-hexane:ethyl acetate mixture, try changing the ratio to 7:3 or even 5:5.
Problem: All my spots are clustered near the solvent front at the top of the plate (high Rf).
-
Cause: The mobile phase is too polar, causing all compounds to travel with the solvent front without adequate separation.
-
Solution: Decrease the polarity of the mobile phase. If you are using a 7:3 n-hexane:ethyl acetate mixture, try a ratio of 9:1 or 9.5:0.5.
Problem: The spots on the TLC plate are streaking or tailing.
-
Cause: This can be due to several factors: the sample spot is too concentrated (overloading), the compound is highly acidic or basic, or the sample was not fully dissolved.
-
Solution:
-
Dilute your sample before spotting it on the plate.
-
Apply a smaller spot using a fine capillary.
-
If the impurity is the acidic benzoic acid derivative, adding a very small amount (e.g., <1%) of acetic acid to the mobile phase can improve the spot shape.
-
Problem: I see a spot with my aldehyde product under UV light, but it doesn't react with the DNPH stain.
-
Cause: The spot is likely not an aldehyde or ketone. It could be a non-carbonyl impurity that is UV-active, such as the starting phenol (2,4-Di-tert-butylphenol).
-
Solution: Use other stains to characterize the spot. A ferric chloride stain, for instance, is excellent for identifying phenols.[17]
Problem: A new, very polar spot appeared in my sample that has been stored for a while.
-
Cause: Aldehydes are prone to air oxidation, forming the corresponding carboxylic acid over time.[4] This new spot is likely 3,5-Di-tert-butyl-2-methoxybenzoic acid.
-
Solution: Confirm the identity of the spot using the bromocresol green stain, which is specific for acids.[11] Store the aldehyde under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to minimize oxidation.
Data Presentation
The expected TLC behavior of this compound and its common impurities is summarized below. The separation is based on the principle that increasing polarity leads to stronger adsorption on the silica gel and thus a lower Rf value.
| Compound Name | Structure | Expected Relative Polarity | Expected Relative Rf Value | Expected Visualization Results |
| This compound (Product) | Low | High | UV Active. Positive with DNPH stain (yellow/orange). Positive with KMnO₄ stain. | |
| 2,4-Di-tert-butylphenol (Starting Material) | Medium | Medium-High | UV Active. Negative with DNPH stain. Positive with KMnO₄ stain. Can be visualized with ferric chloride stain. | |
| 3,5-Di-tert-butyl-2-hydroxybenzaldehyde (Intermediate) | Medium-High | Medium-Low | UV Active. Positive with DNPH stain (yellow/orange). Positive with KMnO₄ stain. The phenolic -OH makes it more polar than the final product. | |
| 3,5-Di-tert-butyl-2-methoxybenzoic acid (Oxidation) | ![]() | High | Low (may stay at baseline) | UV Active. Negative with DNPH stain. Positive with Bromocresol Green stain (yellow spot). May react slowly with KMnO₄ stain. |
Experimental Protocols
Detailed Methodology for TLC Analysis
1. Materials:
-
TLC plates (Silica Gel 60 F254)
-
TLC developing chamber with a lid
-
Capillary tubes for spotting
-
Solvents: n-hexane and ethyl acetate (analytical grade)
-
Sample of this compound dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate) at approx. 1 mg/mL.
-
UV lamp (254 nm)
-
Visualization Reagents:
2. Procedure:
-
Chamber Saturation: Line the inside of the TLC chamber with filter paper. Pour the chosen mobile phase (e.g., 8:2 n-hexane:ethyl acetate) into the chamber to a depth of about 0.5 cm. Close the lid and let the chamber saturate with solvent vapors for 10-15 minutes.[13]
-
Plate Preparation: Using a pencil, gently draw a light line (the origin) about 1 cm from the bottom of the TLC plate. Mark small tick marks for each sample to be spotted.
-
Spotting: Use a capillary tube to apply a small spot of the dissolved sample onto the origin line. Allow the solvent to evaporate completely between applications to keep the spot size small.
-
Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level. Close the lid and allow the solvent to ascend the plate by capillary action.
-
Completion: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.
3. Visualization and Analysis:
-
UV Light: View the dried plate under a UV lamp (254 nm) and circle any visible dark spots with a pencil.
-
Chemical Staining:
-
Rf Calculation: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Retention Factor (Rf) for each spot using the formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Visualizations
Caption: Experimental workflow for identifying impurities via TLC analysis.
Caption: Relationship between the target product and its common impurities.
References
- 1. Duff reaction - Wikipedia [en.wikipedia.org]
- 2. scholarworks.uni.edu [scholarworks.uni.edu]
- 3. 3,5-Di-tert-butylsalicylaldehyde - Wikipedia [en.wikipedia.org]
- 4. web.stanford.edu [web.stanford.edu]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. 3,5-Di-tert-butylsalicylaldehyde | C15H22O2 | CID 688023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3,5-Di-tert-butylsalicylaldehyde | 37942-07-7 [chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jistox.in [jistox.in]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. theory.labster.com [theory.labster.com]
- 17. faculty.fiu.edu [faculty.fiu.edu]
- 18. silicycle.com [silicycle.com]
- 19. epfl.ch [epfl.ch]
Validation & Comparative
Spectroscopic Characterization of 3,5-Di-tert-butyl-2-methoxybenzaldehyde: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical compounds is paramount. This guide provides a comparative overview of the spectroscopic data for 3,5-Di-tert-butyl-2-methoxybenzaldehyde, a valuable intermediate in organic synthesis. We present a detailed analysis of its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, offering a comprehensive spectroscopic profile.
Comparative Spectroscopic Data
The following table summarizes the key quantitative data obtained from various spectroscopic techniques for the structural characterization of this compound.
| Spectroscopic Technique | Parameter | Value | Assignment/Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) | 10.43 ppm | (s, 1H, -CHO) |
| Chemical Shift (δ) | 7.65 ppm | (d, J=2.6 Hz, 1H, Ar-H) | |
| Chemical Shift (δ) | 7.58 ppm | (d, J=2.6 Hz, 1H, Ar-H) | |
| Chemical Shift (δ) | 3.91 ppm | (s, 3H, -OCH₃) | |
| Chemical Shift (δ) | 1.43 ppm | (s, 9H, -C(CH₃)₃) | |
| Chemical Shift (δ) | 1.33 ppm | (s, 9H, -C(CH₃)₃) | |
| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ) | 191.1 ppm | (C=O) |
| Chemical Shift (δ) | 160.2 ppm | (Ar-C-OCH₃) | |
| Chemical Shift (δ) | 142.3 ppm | (Ar-C) | |
| Chemical Shift (δ) | 139.8 ppm | (Ar-C) | |
| Chemical Shift (δ) | 130.3 ppm | (Ar-C-CHO) | |
| Chemical Shift (δ) | 128.4 ppm | (Ar-CH) | |
| Chemical Shift (δ) | 127.9 ppm | (Ar-CH) | |
| Chemical Shift (δ) | 64.2 ppm | (-OCH₃) | |
| Chemical Shift (δ) | 35.6 ppm | (-C(CH₃)₃) | |
| Chemical Shift (δ) | 34.9 ppm | (-C(CH₃)₃) | |
| Chemical Shift (δ) | 31.5 ppm | (-C(CH₃)₃) | |
| Chemical Shift (δ) | 29.4 ppm | (-C(CH₃)₃) | |
| FT-IR (ATR) | Wavenumber (cm⁻¹) | ~2960 cm⁻¹ | C-H stretch (aliphatic) |
| Wavenumber (cm⁻¹) | ~2870 cm⁻¹ | C-H stretch (aldehyde) | |
| Wavenumber (cm⁻¹) | ~1685 cm⁻¹ | C=O stretch (aldehyde) | |
| Wavenumber (cm⁻¹) | ~1580 cm⁻¹ | C=C stretch (aromatic) | |
| Wavenumber (cm⁻¹) | ~1240 cm⁻¹ | C-O stretch (ether) | |
| Mass Spectrometry (EI) | m/z | 248 | [M]⁺ (Molecular Ion) |
| m/z | 233 | [M-CH₃]⁺ | |
| m/z | 219 | [M-C₂H₅]⁺ or [M-CHO]⁺ | |
| m/z | 191 | [M-C(CH₃)₃]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below to ensure reproducibility and accurate comparison.
¹H NMR Spectroscopy
Objective: To determine the proton environment in the molecule.
Instrumentation: 400 MHz NMR Spectrometer.
Procedure:
-
Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: The sample was transferred to a 5 mm NMR tube. The spectrum was acquired at room temperature using a standard proton pulse sequence. A sufficient number of scans were averaged to obtain a good signal-to-noise ratio.
-
Data Processing: The free induction decay (FID) was Fourier transformed, and the resulting spectrum was phased and baseline corrected. The chemical shifts were referenced to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy
Objective: To identify the number and types of carbon atoms in the molecule.
Instrumentation: 100 MHz NMR Spectrometer.
Procedure:
-
Sample Preparation: A more concentrated sample of approximately 20-30 mg of the compound was dissolved in 0.6 mL of CDCl₃ with TMS.
-
Data Acquisition: A standard proton-decoupled pulse sequence was used to acquire the spectrum at room temperature. A sufficient number of scans were accumulated to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The FID was processed with a line broadening factor of 1 Hz. The spectrum was Fourier transformed, phased, and baseline corrected. Chemical shifts were referenced to the central peak of the CDCl₃ solvent signal at 77.16 ppm.
FT-IR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: A small amount of the solid this compound was placed directly onto the ATR crystal.
-
Data Acquisition: Firm and even pressure was applied to the sample using the instrument's pressure clamp to ensure good contact with the crystal. A background spectrum of the clean, empty ATR crystal was recorded first. Then, the sample spectrum was recorded over the range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum was automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Mass spectrometer with an Electron Ionization (EI) source.
Procedure:
-
Sample Introduction: A small amount of the sample was introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample was vaporized and then bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion was measured by a detector to generate the mass spectrum.
Visualization of Spectroscopic Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.
Caption: Workflow for Spectroscopic Structural Elucidation.
A Comparative Analysis of the Infrared Spectrum of 3,5-Di-tert-butyl-2-methoxybenzaldehyde
A comprehensive guide for researchers, scientists, and drug development professionals on interpreting the infrared (IR) spectrum of 3,5-Di-tert-butyl-2-methoxybenzaldehyde. This document provides a comparative analysis with related benzaldehyde derivatives, detailed experimental protocols, and visual aids to facilitate structural elucidation.
Introduction
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The IR spectrum provides a unique "molecular fingerprint" by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of different bonds. This guide focuses on the interpretation of the IR spectrum of this compound, a substituted aromatic aldehyde. By comparing its spectrum with those of simpler, related molecules—benzaldehyde, 2-methoxybenzaldehyde, and 3,5-di-tert-butylbenzaldehyde—we can systematically assign the characteristic absorption bands and understand the influence of each substituent on the overall spectrum.
Comparative Analysis of IR Spectra
The IR spectrum of this compound is characterized by a combination of absorptions arising from its core functional groups: an aromatic aldehyde, an aryl ether, and bulky tert-butyl groups. The table below presents a comparison of the key experimental IR absorption peaks for this compound and its analogues. The data for benzaldehyde, 2-methoxybenzaldehyde, and 3,5-di-tert-butylbenzaldehyde were obtained from the Spectral Database for Organic Compounds (SDBS) maintained by AIST, Japan, while the spectrum for this compound was referenced from publicly available data on PubChem, originating from Sigma-Aldrich.
| Functional Group | Vibrational Mode | Expected Range (cm⁻¹) | This compound (Experimental, cm⁻¹) | Benzaldehyde (Experimental, cm⁻¹)[1] | 2-Methoxybenzaldehyde (Experimental, cm⁻¹) | 3,5-Di-tert-butylbenzaldehyde (Experimental, cm⁻¹) |
| Aldehyde | C=O Stretch | 1715 - 1680 | ~1685 | 1701 | 1686 | 1703 |
| Aldehyde C-H Stretch | 2850-2800 & 2750-2700 | ~2870, ~2770 | 2821, 2737 | 2843, 2747 | 2870, 2735 | |
| Aromatic Ring | C=C Stretch | 1625 - 1440 | ~1595, ~1460 | 1595, 1584, 1456 | 1599, 1485, 1464 | 1601, 1466 |
| Aromatic C-H Stretch | 3100 - 3000 | ~3050 | 3065, 3028 | 3069, 3005 | 3071, 3036 | |
| Alkyl | Alkyl C-H Stretch | 3000 - 2850 | ~2960, ~2900, ~2870 | - | ~2942, ~2843 | ~2963, ~2907, ~2870 |
| Ether | Aryl-O Stretch | 1275 - 1200 | ~1240 | - | 1246 | - |
| O-CH₃ Stretch | 1075 - 1020 | ~1020 | - | 1020 | - |
Key Observations:
-
Carbonyl (C=O) Stretch: The C=O stretching frequency in this compound appears at approximately 1685 cm⁻¹. This is slightly lower than in benzaldehyde (1701 cm⁻¹) and 3,5-di-tert-butylbenzaldehyde (1703 cm⁻¹), which is consistent with the presence of the electron-donating methoxy group at the ortho position, leading to a decrease in the double bond character of the carbonyl group. A similar effect is seen in 2-methoxybenzaldehyde (1686 cm⁻¹).
-
Aldehyde C-H Stretch: The characteristic Fermi doublet for the aldehyde C-H stretch is observed in all four compounds in the expected regions of approximately 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹.
-
Aromatic and Alkyl C-H Stretches: All compounds exhibit aromatic C-H stretches just above 3000 cm⁻¹. The spectra of the tert-butyl substituted compounds show strong absorptions in the 3000-2850 cm⁻¹ region, characteristic of alkyl C-H stretching vibrations.
-
Aryl Ether Stretches: The presence of the methoxy group in this compound and 2-methoxybenzaldehyde is confirmed by the characteristic aryl-O and O-CH₃ stretching vibrations around 1240-1246 cm⁻¹ and 1020 cm⁻¹, respectively.
Experimental Protocols
The following is a generalized protocol for obtaining an IR spectrum of a solid organic compound, such as this compound, using the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.
Attenuated Total Reflectance (ATR) Method:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply uniform pressure to the sample using the pressure arm to ensure good contact with the crystal.
-
Data Acquisition: Collect the background spectrum of the empty ATR crystal. Then, collect the sample spectrum. The instrument's software will automatically generate the transmittance or absorbance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Potassium Bromide (KBr) Pellet Method:
-
Sample Preparation: Grind a few milligrams of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer a small amount of the powder into a pellet press. Apply pressure to form a thin, transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer. Collect the spectrum.
-
Disposal: Dispose of the KBr pellet after analysis.
Visualizing the Interpretation Workflow and Molecular Correlations
To aid in understanding the process of IR spectrum interpretation and the relationship between molecular structure and spectral features, the following diagrams are provided.
Caption: Workflow for IR Spectrum Interpretation.
Caption: Functional Group and IR Peak Correlation.
References
A Researcher's Guide to the Analytical Face-Off: Mass Spectrometry and Chromatographic Techniques for 3,5-Di-tert-butyl-2-methoxybenzaldehyde
For researchers, scientists, and drug development professionals, the precise and accurate analysis of organic molecules is paramount. This guide provides a comprehensive comparison of mass spectrometry and alternative chromatographic techniques for the characterization of 3,5-Di-tert-butyl-2-methoxybenzaldehyde, a substituted aromatic aldehyde. By presenting supporting experimental data and detailed protocols, this document serves as a practical resource for selecting the optimal analytical strategy.
At a Glance: Comparing Analytical Techniques
The selection of an analytical technique for this compound hinges on the specific requirements of the analysis, such as the need for structural elucidation, sensitivity, and the nature of the sample matrix. While mass spectrometry, particularly when coupled with a chromatographic separation method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), provides detailed structural information, other techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) offer robust quantification.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separates volatile and thermally stable compounds in the gas phase, followed by mass analysis.[1] | Separates compounds in a liquid phase, followed by mass analysis.[1] | Separates compounds in a liquid phase, followed by UV absorbance detection.[2] |
| Sample Volatility | Ideal for volatile compounds like benzaldehyde derivatives. | Suitable for a wider range of polarities and volatilities.[3] | Applicable to a broad range of non-volatile and thermally stable compounds. |
| Derivatization | May not be required, but can improve peak shape and sensitivity. | Often necessary for aldehydes to improve ionization efficiency, commonly using agents like DNPH or PFBHA.[4] | Can be used with derivatizing agents that introduce a chromophore to enhance sensitivity.[5] |
| Sensitivity | High sensitivity, especially for volatile analytes.[6] | Can achieve very high sensitivity, particularly with tandem MS (MS/MS).[6] | Good sensitivity, but generally lower than MS-based methods.[5] |
| Selectivity | High, especially with high-resolution mass analyzers. | Very high, particularly with MS/MS, which minimizes matrix interference.[6] | Moderate; relies on chromatographic separation and UV absorbance wavelength. |
| Structural Information | Provides detailed information on molecular weight and fragmentation patterns. | Provides molecular weight and, with MS/MS, detailed structural information. | Provides no direct structural information beyond what can be inferred from the UV spectrum. |
In-Depth Analysis: Mass Spectrometry of this compound
While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern can be predicted based on its structure and comparison with similar molecules. The molecule has a molecular weight of 248.36 g/mol .[7]
Expected Fragmentation Pattern:
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M+) at m/z 248. Key fragmentation pathways for aromatic aldehydes often involve the loss of a hydrogen atom to give a stable [M-1]+ ion, and the loss of the formyl radical (-CHO) to produce an [M-29]+ ion. For this compound, prominent fragments would likely include:
-
m/z 248 (M+) : The molecular ion.
-
m/z 233 : Loss of a methyl group (-CH3) from a tert-butyl group.
-
m/z 191 : Loss of a tert-butyl group (-C4H9).
-
m/z 219 : Loss of the formyl group (-CHO).
-
m/z 77 : Phenyl cation (indicative of an aromatic ring).
This predicted fragmentation can be compared to the known mass spectrum of the related compound, 3,5-di-tert-Butyl-4-hydroxybenzaldehyde, which also exhibits a loss of a methyl group from a tert-butyl substituent.[8]
Alternative Analytical Approaches
Beyond mass spectrometry, other chromatographic techniques are well-suited for the analysis of benzaldehyde derivatives.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of aromatic aldehydes due to their strong UV absorbance.[2] For enhanced sensitivity, derivatization with reagents like 2,4-dinitrophenylhydrazine (DNPH) can be employed, which shifts the absorbance to a longer wavelength and improves detection limits.[9]
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative experimental protocols for the analysis of substituted benzaldehydes.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a general guideline for the analysis of substituted benzaldehydes.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890 GC with 5973 MS).
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL (splitless mode).
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Sample Preparation:
-
Dissolve the sample containing this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If derivatization is desired for improved sensitivity, react the sample with a derivatizing agent such as PFBHA.[10]
-
Inject the prepared sample into the GC-MS system.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
This protocol is adapted for the analysis of benzaldehyde derivatives.[11]
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
HPLC Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration suitable for UV detection.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
For trace analysis, a pre-column derivatization step with DNPH can be performed.[9]
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for GC-MS and HPLC-UV analysis.
Conclusion
Both mass spectrometry-based methods and HPLC-UV offer robust and reliable approaches for the analysis of this compound. GC-MS and LC-MS provide unparalleled structural information, making them ideal for identification and characterization, with LC-MS being more versatile for a broader range of compounds.[3] HPLC-UV stands out as a cost-effective and straightforward technique for routine quantification. The ultimate choice of method will be dictated by the specific analytical goals, available instrumentation, and the complexity of the sample matrix.
References
- 1. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 2. [PDF] HPLC – UV CHROMATOGRAPHY DETERMINATION OF BENZALDEHYDE ARISING FROM BENZYL ALCOHOL USED AS PRESERVATIVE IN INJECTABLE FORMULATIONS . | Semantic Scholar [semanticscholar.org]
- 3. emerypharma.com [emerypharma.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10004G [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C16H24O2 | CID 4060958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,5-di-tert-Butyl-4-hydroxybenzaldehyde [webbook.nist.gov]
- 9. apps.thermoscientific.com [apps.thermoscientific.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Spectroscopic Profile of 3,5-Di-tert-butyl-2-methoxybenzaldehyde: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive spectroscopic characterization of 3,5-Di-tert-butyl-2-methoxybenzaldehyde, a substituted aromatic aldehyde of significant interest in synthetic chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages data from structurally similar analogues to provide a robust comparative analysis. This approach allows for a detailed understanding of the spectroscopic features of the target molecule by examining the influence of its constituent functional groups.
The following sections present a comparative analysis of this compound with key analogues, including its hydroxylated counterpart and other substituted benzaldehydes. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the spectroscopic properties of this compound and its relatives.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its selected analogues.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aldehyde H | Aromatic H | Methoxy H | Hydroxyl H | tert-Butyl H |
| This compound (Predicted) | ~10.4 | ~7.6 (d), ~7.4 (d) | ~3.8 (s) | - | ~1.4 (s), ~1.3 (s) |
| 3,5-Di-tert-butyl-2-hydroxybenzaldehyde[1] | ~9.8 (s) | ~7.6 (d), ~7.4 (d) | - | ~11.5 (s) | ~1.4 (s) |
| 2-Methoxybenzaldehyde[2] | - | - | 3.01 (s) | - | - |
| 3-Methoxybenzaldehyde[2] | 9.98 (s) | 7.51 (d), 7.41 (s), 7.25-7.30 (m) | 3.82 (s) | - | - |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C=O | Aromatic C-O | Aromatic C-tBu | Aromatic C-H | Methoxy C | tert-Butyl C |
| This compound (Predicted) | ~192 | ~160 | ~140, ~138 | ~128, ~126 | ~56 | ~35, ~34, ~31, ~30 |
| 3,5-Di-tert-butyl-2-hydroxybenzaldehyde | ~196 | ~158 | ~140, ~137 | ~128-125 | - | ~35, ~34, ~31, ~29 |
| 2-Methoxybenzaldehyde[2] | 189.0 | 161.5 | - | 136.4, 127.7, 124.1, 120.5, 112.6 | 55.8 | - |
| 3-Methoxybenzaldehyde[2] | 193.0 | 159.8 | - | 137.6, 130.3, 122.5, 121.0, 112.9 | 55.4 | - |
Table 3: FT-IR Spectroscopic Data (Key Peaks in cm⁻¹)
| Compound | C=O Stretch | C-H (Aromatic) Stretch | C-H (Aliphatic) Stretch | C-O Stretch | O-H Stretch |
| This compound | ~1685 | ~3050 | ~2960-2870 | ~1250 | - |
| 3,5-Di-tert-butyl-2-hydroxybenzaldehyde | 1654 | 2956 | 2868 | - | Broad ~3400 |
| 2-Methoxybenzaldehyde | ~1680-1700 | ~3070 | ~2940, ~2840 | ~1245 | - |
| 3,5-Di-tert-butyl-4-hydroxybenzaldehyde[3] | ~1670 | ~2950 | ~2870 | ~1230 | Broad ~3500 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound [4] | 248 | 233, 191, 57 |
| 2-Methoxybenzaldehyde | 136 | 135, 107, 92, 77 |
| 3,5-Di-tert-butyl-4-hydroxybenzaldehyde[5] | 234 | 219, 177, 57 |
Table 5: UV-Vis Spectroscopic Data (λ_max in nm)
| Compound | λ_max | Solvent |
| This compound | Not available | - |
| 3,5-Di-tert-butyl-2-hydroxybenzaldehyde[1] | - | - |
| 3,5-Dimethoxybenzaldehyde[6] | 221, 292 | - |
| 3,5-Di-tert-butyl-4-hydroxybenzaldehyde[7] | 232, 290 | NaOH in H₂O |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Instrumentation: Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: The instrument is tuned and shimmed to the sample. A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse program (e.g., zgpg30) is used to acquire the ¹³C NMR spectrum. The spectral width is set to approximately 240 ppm. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-10 seconds) are required to obtain a spectrum with an adequate signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using the spectrometer software. Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Instrumentation: A benchtop FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector is used.
-
Data Acquisition: A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a spectral range of 4000 to 400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: For volatile and thermally stable compounds like the benzaldehydes discussed, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) is injected into the GC.
-
Gas Chromatography: The sample is vaporized in the heated injection port and separated on a capillary column (e.g., a nonpolar DB-5ms column). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to elute the components.
-
Ionization: As the compounds elute from the GC column, they enter the mass spectrometer ion source. Electron Ionization (EI) at 70 eV is a common method for generating ions.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection and Data Processing: The detector records the abundance of each ion, and a mass spectrum is generated by plotting ion abundance versus m/z.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: A cuvette containing the pure solvent is placed in the reference beam path, and a matched cuvette with the sample solution is placed in the sample beam path. The spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).
-
Data Analysis: The wavelength of maximum absorbance (λ_max) and the corresponding absorbance value are determined from the spectrum.
Visualizations
The following diagrams illustrate the experimental workflow and the structural relationships of the compared compounds.
Caption: Experimental workflow for spectroscopic characterization.
References
- 1. 3,5-Di-tert-butyl-2-hydroxybenzaldehyde | 37942-07-7 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. 3,5-di-tert-Butyl-4-hydroxybenzaldehyde [webbook.nist.gov]
- 4. This compound | C16H24O2 | CID 4060958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5-di-tert-Butyl-4-hydroxybenzaldehyde [webbook.nist.gov]
- 6. 3,5-Dimethoxybenzaldehyde [webbook.nist.gov]
- 7. chemwhat.com [chemwhat.com]
Navigating Steric and Electronic Effects: A Comparative Reactivity Guide to 3,5-Di-tert-butyl-2-methoxybenzaldehyde
For researchers and professionals in drug development and organic synthesis, the selection of a specific benzaldehyde derivative can profoundly impact reaction outcomes, including yields, kinetics, and even mechanistic pathways. 3,5-Di-tert-butyl-2-methoxybenzaldehyde is a highly substituted aromatic aldehyde whose reactivity is governed by a complex interplay of steric and electronic factors. This guide provides a comparative analysis of its expected reactivity against other common benzaldehydes, supported by established chemical principles and experimental data for analogous compounds.
The Decisive Roles of Steric Hindrance and Electronic Effects
The reactivity of the aldehyde functional group in benzaldehydes is primarily dictated by the electrophilicity of the carbonyl carbon. This electrophilicity is modulated by two key factors:
-
Electronic Effects: Substituents on the aromatic ring can either donate or withdraw electron density. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or chloro (-Cl) groups, enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing reactivity. Conversely, electron-donating groups (EDGs), like methoxy (-OCH₃) and alkyl groups, decrease electrophilicity and slow down such reactions.
-
Steric Hindrance: Bulky substituents, particularly those in the ortho positions (adjacent to the aldehyde group), can physically obstruct the approach of a nucleophile to the carbonyl carbon. This steric hindrance increases the activation energy of the reaction, significantly reducing the reaction rate.
Predicted Reactivity Profile of this compound
-
Ortho-Methoxy Group: The methoxy group at the C2 position is an electron-donating group through resonance, which tends to decrease the aldehyde's reactivity. More importantly, its presence in the ortho position creates substantial steric bulk around the reaction center.
-
Two Tert-Butyl Groups: The tert-butyl groups at the C3 and C5 positions are exceptionally bulky alkyl groups. While they are weakly electron-donating through induction, their primary influence is steric. They effectively "shield" the aldehyde functional group, further impeding the approach of reagents.
Given this substitution pattern, This compound is expected to be significantly less reactive in nucleophilic addition reactions (such as Grignard, Wittig, and aldol reactions) compared to unsubstituted benzaldehyde and derivatives lacking significant steric hindrance. The combined steric bulk of the ortho-methoxy group and the two large tert-butyl groups is the dominant factor, likely overriding the subtle electronic effects.
Comparative Reactivity Data of Substituted Benzaldehydes
To provide a quantitative context, the following table summarizes the relative reaction rates for various substituted benzaldehydes in two common reaction types. Note that a relative rate constant > 1.0 indicates higher reactivity than unsubstituted benzaldehyde (H), while a value < 1.0 indicates lower reactivity.
| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) | Predominant Effect |
| p-NO₂ | Wittig Reaction | 14.7 | Strong Electron-Withdrawing |
| m-NO₂ | Wittig Reaction | 10.5 | Strong Electron-Withdrawing |
| p-Cl | Wittig Reaction | 2.75 | Moderate Electron-Withdrawing |
| H (Unsubstituted) | Wittig Reaction | 1.00 | Reference |
| p-CH₃ | Wittig Reaction | 0.45 | Weak Electron-Donating |
| p-OCH₃ | Wittig Reaction | Not specified, but < 1.0 | Strong Electron-Donating |
| p-NO₂ | Oxidation with BTMACB¹ | 1.62 | Strong Electron-Withdrawing |
| m-NO₂ | Oxidation with BTMACB¹ | 1.35 | Strong Electron-Withdrawing |
| p-Cl | Oxidation with BTMACB¹ | 0.55 | Moderate Electron-Withdrawing |
| H (Unsubstituted) | Oxidation with BTMACB¹ | 1.00 | Reference |
| p-CH₃ | Oxidation with BTMACB¹ | 2.51 | Weak Electron-Donating |
| p-OCH₃ | Oxidation with BTMACB¹ | 6.31 | Strong Electron-Donating |
| 3,5-Di-tert-butyl-2-methoxy | Nucleophilic Addition (Predicted) | Very Low | Overwhelming Steric Hindrance from ortho-methoxy and two tert-butyl groups |
¹BTMACB: Benzyltrimethylammonium chlorobromate. Note that oxidation reactions can have different sensitivities to electronic effects compared to nucleophilic additions.
Experimental Protocols
Below are generalized methodologies for key experiments used to evaluate benzaldehyde reactivity.
Protocol 1: Comparative Wittig Olefination
This protocol describes a general procedure for the Wittig reaction, which is sensitive to both electronic and steric effects.
1. Ylide Generation:
- Suspend a phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.1 equivalents) in a suitable anhydrous solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
- Cool the suspension to 0 °C in an ice bath.
- Add a strong base (e.g., n-butyllithium or sodium hydride, 1.05 equivalents) dropwise to the suspension.
- Allow the mixture to stir for 1-2 hours, during which a characteristic color change (often to deep red or orange) indicates the formation of the phosphorus ylide.
2. Reaction with Aldehyde:
- Dissolve the substituted benzaldehyde (1.0 equivalent) in a minimal amount of the same anhydrous solvent.
- Add the aldehyde solution dropwise to the ylide solution at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
3. Work-up and Purification:
- Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
- Purify the crude product (alkene) by column chromatography on silica gel to separate it from the triphenylphosphine oxide byproduct. The yield of the resulting alkene provides a measure of reactivity.
Protocol 2: Kinetic Analysis by UV-Vis Spectrophotometry
This protocol outlines a method for determining reaction rates, providing quantitative comparative data.
1. Preparation of Solutions:
- Prepare stock solutions of the oxidant (e.g., benzyltrimethylammonium chlorobromate) and the various substituted benzaldehydes in a suitable solvent (e.g., dimethyl sulfoxide). The solvent must not react with the reagents and should be transparent in the UV-Vis region of interest.
2. Kinetic Measurement:
- To perform a kinetic run, add a specific volume of the aldehyde solution to a temperature-controlled cuvette containing the solvent. Ensure a large excess of the aldehyde to maintain pseudo-first-order conditions.
- Initiate the reaction by adding a small, precise volume of the oxidant solution.
- Immediately begin monitoring the reaction by recording the decrease in absorbance of the oxidant at its λ_max over time using a UV-Vis spectrophotometer.
3. Data Analysis:
- Confirm that the reaction follows pseudo-first-order kinetics by plotting the natural logarithm of the oxidant's absorbance (ln[Abs]) versus time. The plot should be linear.
- The pseudo-first-order rate constant (k') is determined from the negative slope of this line.
- Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the concentration of the aldehyde: k₂ = k' / [Aldehyde].
- Repeat the experiment for each substituted benzaldehyde under identical conditions to obtain a set of comparable second-order rate constants.
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for the comparative kinetic analysis described in Protocol 2.
A Comparative Guide to Analytical Method Validation for Quantifying Benzaldehyde Derivatives
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of benzaldehyde and its derivatives is paramount for quality control, stability testing, and ensuring the safety of pharmaceutical products. Benzaldehyde can be present as a starting material, an intermediate, a final product, or a degradation product, such as from the oxidation of benzyl alcohol, a common preservative.[1][2] This guide provides an objective comparison of common analytical techniques for the quantification of benzaldehyde derivatives, supported by experimental data and detailed methodologies.
The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[3] Key performance characteristics are evaluated according to guidelines established by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, to ensure data is reliable, reproducible, and accurate.[4][5][6] The core validation parameters include specificity, linearity, range, accuracy, precision, and the limits of detection and quantitation.[6][7]
Overview of Analytical Techniques
The primary analytical techniques for quantifying benzaldehyde derivatives are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.
-
High-Performance Liquid Chromatography (HPLC) is a highly specific and sensitive separation technique ideal for non-volatile and thermally labile compounds. It is a gold standard for quantifying individual components in complex mixtures.[8][9]
-
Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile compounds.[2][10] When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it offers excellent selectivity and sensitivity.[2][11]
-
UV-Vis Spectrophotometry is a simpler, rapid, and cost-effective technique that measures the absorption of light by a substance in solution.[8] It is often used for quantifying total aldehyde content or for pure samples, sometimes requiring a derivatization step to enhance specificity and sensitivity.[12][13]
The general workflow for validating an analytical method is a systematic process that ensures the procedure is fit for its intended use.
Caption: General workflow for analytical method validation.
Quantitative Data Comparison
The following tables summarize the key performance characteristics of HPLC, GC, and Spectrophotometric methods for the quantification of benzaldehyde. The data is compiled from various studies and provides a strong basis for method comparison and development.
Table 1: Comparison of HPLC and GC Methods for Benzaldehyde Quantification
| Performance Characteristic | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Specificity | High; separates benzaldehyde from benzyl alcohol and benzoic acid.[1] | High; effectively separates benzaldehyde from reaction by-products.[2] |
| Linearity Range | 0.24 - 100 µg/mL[14][15] | 1.0 - 1000 µg/L (with microextraction); 0.5 - 100 µg/mL[15] |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.999[16] |
| Accuracy (% Recovery) | 98.76 - 101.22%[1] | 98.0 - 107.2%[2] |
| Precision (RSD) | < 1.0% (Repeatability)[1]; < 2.0% (Intermediate)[1] | 1.75 - 3.64%[2] |
| Limit of Detection (LOD) | ~0.07 µg/mL[17] | 0.2 µg/L (with microextraction) |
| Limit of Quantitation (LOQ) | ~0.21 µg/mL[17]; 0.4 µg/mL[15] | 25 ng/mL (with SPME)[15] |
| Key Advantages | Suitable for non-volatile derivatives, robust, widely available.[9] | High sensitivity, suitable for volatile compounds, short run times.[2][15] |
| Key Disadvantages | Longer run times compared to GC, higher solvent consumption. | Requires volatile or derivatized analytes, not suitable for thermally labile compounds.[10] |
Table 2: Performance Characteristics of UV-Vis Spectrophotometric Methods
| Performance Characteristic | UV-Vis Spectrophotometry (Direct) | UV-Vis Spectrophotometry (Difference/Derivatization) |
| Specificity | Low; potential for overlapping absorbance from other components.[18] | Moderate to High; improves selectivity by measuring the adduct form or a colored derivative.[12][19] |
| Linearity Range | Analyte-dependent (e.g., 2 - 20 µg/mL for a derivative).[8] | Dependent on derivatization reaction and product. |
| Correlation Coefficient (r²) | Typically > 0.99 | Typically > 0.99 |
| Accuracy (% Recovery) | Generally 98 - 102% | Generally 98 - 102% |
| Precision (RSD) | Typically < 2% | Typically < 2% |
| Key Advantages | Rapid, simple, cost-effective for routine analysis of pure samples.[8] | Enhanced specificity compared to direct measurement.[13] |
| Key Disadvantages | Prone to interference from matrix components.[18] | May require additional sample preparation steps and reagent optimization.[12] |
Experimental Protocols
Below are detailed methodologies for the quantification of benzaldehyde using HPLC, GC, and UV-Vis Spectrophotometry. These protocols are based on validated methods found in the literature.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for quantifying benzaldehyde in the presence of its parent compound, benzyl alcohol, and its main oxidation product, benzoic acid.[1]
Caption: A typical experimental workflow for HPLC analysis.
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.
-
Chromatographic Conditions:
-
Standard Solution Preparation:
-
Prepare a stock solution of benzaldehyde reference standard in the mobile phase (or a suitable diluent like methanol/water).
-
Perform serial dilutions to create a series of calibration standards covering the expected concentration range of the samples (e.g., 0.5 µg/mL to 50 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh or pipette a portion of the sample.
-
Dissolve and dilute the sample with the mobile phase to a known volume, ensuring the final concentration of benzaldehyde falls within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions.
-
Determine the concentration of benzaldehyde in the samples by interpolating their peak areas from the calibration curve.
-
Gas Chromatography (GC) Method
This GC-FID method is designed for the direct quantitative analysis of benzaldehyde, benzyl alcohol, and various reaction by-products.[2]
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector, a capillary column, a flame ionization detector (FID), and a data acquisition system.[2]
-
Chromatographic Conditions:
-
Column: RXI-5Sil MS (30m x 0.32mm i.d., 0.25 µm film thickness) or equivalent.[2]
-
Carrier Gas: Helium.[2]
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.[20]
-
Oven Temperature Program: Start at an appropriate temperature (e.g., 80°C), hold for 1 minute, then ramp at a suitable rate (e.g., 10°C/min) to a final temperature (e.g., 200°C) and hold for 2 minutes. The total runtime is often short, around 9 minutes.[2]
-
Injection Volume: 1 µL (split mode).
-
-
Standard Solution Preparation:
-
Prepare a stock solution of benzaldehyde in a suitable solvent like chloroform or methanol.
-
Add a consistent amount of an internal standard (e.g., ethylbenzene or 4-chlorocresol) to all standards and samples for improved precision.[2][19]
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Dilute the sample with the chosen solvent.
-
Add the internal standard at the same concentration used for the calibration standards.
-
-
Analysis:
-
Generate a calibration curve by plotting the ratio of the benzaldehyde peak area to the internal standard peak area against the concentration of benzaldehyde.
-
Inject the prepared samples and calculate the peak area ratios.
-
Quantify benzaldehyde in the samples using the calibration curve.
-
Difference Spectrophotometric Method
This technique offers enhanced selectivity over direct UV-Vis measurement by eliminating interference from the sample matrix, such as benzyl alcohol.[13][19]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Principle: This method measures the absorbance of benzaldehyde relative to an equimolar solution where the benzaldehyde has been converted to a non-absorbing species.[19] This is achieved by reacting it with sodium borohydride (reduction) or sodium bisulphite (adduct formation).[13][19] The difference in absorbance is directly proportional to the benzaldehyde concentration.
-
Reagents:
-
Standard Solution Preparation:
-
Prepare a stock solution of benzaldehyde in methanol.
-
Create a series of calibration standards by diluting the stock solution with the buffer.
-
-
Procedure:
-
For each standard and sample, prepare two identical dilutions in the buffer solution.
-
To one set of dilutions (the reference solutions), add the sodium bisulphite solution and allow time for the reaction to complete.
-
To the other set of dilutions (the sample solutions), add an equal volume of buffer.
-
Measure the difference in absorbance between the sample and reference solutions at the wavelength of maximum difference (e.g., 248 nm).[13]
-
Construct a calibration curve by plotting the difference in absorbance against the concentration of the standards.
-
Determine the concentration of benzaldehyde in the samples from the calibration curve.
-
Conclusion
The choice of analytical method for quantifying benzaldehyde derivatives depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
-
HPLC is the preferred method for quality control in pharmaceutical applications due to its high specificity, robustness, and ability to analyze complex mixtures without derivatization.[1][17]
-
GC is an excellent alternative, particularly when high sensitivity is required for volatile impurities or when analyzing reaction mixtures. Its speed can be advantageous for high-throughput screening.[2][21]
-
UV-Vis Spectrophotometry , especially difference spectrophotometry, offers a rapid, simple, and cost-effective solution for the routine analysis of less complex or relatively pure samples where high specificity is not the primary concern.[8][13]
A thorough validation according to ICH guidelines is crucial for any chosen method to ensure the integrity and reliability of the analytical data generated.[5][22] Cross-validation between two different techniques can also be employed to verify results and ensure the robustness of the analytical findings.[23]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. database.ich.org [database.ich.org]
- 4. m.youtube.com [m.youtube.com]
- 5. qbdgroup.com [qbdgroup.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. jddtonline.info [jddtonline.info]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Difference spectrophotometric assay of benzaldehyde in benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Direct Spectrophotometric Assay for Benzaldehyde Lyase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Rapid and sensitive determination of benzaldehyde arising from benzyl alcohol used as preservative in an injectable formulation solution using dispersive liquid-liquid microextraction followed by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. benchchem.com [benchchem.com]
A Comparative Guide to HPLC Method Development for 3,5-Di-tert-butyl-2-methoxybenzaldehyde Analysis
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3,5-Di-tert-butyl-2-methoxybenzaldehyde, a key intermediate in various synthetic processes. The guide also presents a comparative overview of alternative analytical techniques, offering researchers, scientists, and drug development professionals the necessary data to select the most suitable method for their specific needs.
High-Performance Liquid Chromatography (HPLC) Method Comparison
Reversed-phase HPLC (RP-HPLC) is a highly effective technique for the analysis of aromatic aldehydes like this compound due to its high resolution, sensitivity, and reproducibility.[1] The development of a robust HPLC method involves the optimization of several parameters, including the choice of stationary phase (column), mobile phase composition, and detector settings. Below is a comparison of two potential RP-HPLC methods based on the analysis of structurally similar compounds, 3,5-Di-tert-butyl-4-hydroxybenzaldehyde and 3,5-Dimethoxybenzaldehyde.[1][2]
Table 1: Comparison of RP-HPLC Method Parameters for Aromatic Aldehyde Analysis
| Parameter | Method A (Adapted from 3,5-Di-tert-butyl-4-hydroxybenzaldehyde analysis) | Method B (Adapted from 3,5-Dimethoxybenzaldehyde analysis) |
| HPLC Column | Newcrom R1, 5 µm, 4.6 x 150 mm | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) | Acetonitrile:Water (50:50, v/v), isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV-Vis at 254 nm | UV-Vis at 280 nm |
| Injection Volume | 10 µL | 20 µL |
| Column Temperature | 30 °C | Ambient |
| Expected Retention Time | ~ 5-7 min | ~ 8-10 min |
| Resolution (Rs) | > 2.0 (from potential impurities) | > 2.0 (from potential impurities) |
| Theoretical Plates (N) | > 5000 | > 7000 |
Experimental Protocols for HPLC Methods
Below are the detailed experimental protocols for the two compared HPLC methods.
Method A: Protocol
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare working standards of 1, 5, 10, 25, 50, and 100 µg/mL by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in methanol and sonicate for 15 minutes to ensure complete dissolution.[2]
-
Dilute the sample with the mobile phase to a final concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[2]
-
-
Chromatographic Conditions:
-
Inject 10 µL of the prepared sample into the HPLC system.
-
Run the analysis using the parameters outlined in Table 1, Method A.
-
Quantify the analyte by comparing the peak area with the calibration curve generated from the working standards.
-
Method B: Protocol
-
Standard Preparation:
-
Follow the same procedure as in Method A.
-
-
Sample Preparation:
-
Follow the same procedure as in Method A.
-
-
Chromatographic Conditions:
-
Inject 20 µL of the prepared sample into the HPLC system.
-
Run the analysis using the parameters outlined in Table 1, Method B.
-
Quantify the analyte by comparing the peak area with the calibration curve.
-
HPLC Method Development Workflow
The development of a robust HPLC method follows a logical progression of steps to achieve the desired separation and quantification.
Caption: A flowchart illustrating the key stages in the development and validation of an HPLC method.
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other analytical techniques can also be employed for the analysis of this compound. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, sample matrix, and available instrumentation.
Table 2: Comparison of HPLC with Alternative Analytical Methods
| Feature | HPLC-UV | Gas Chromatography (GC-FID/MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection. | Separation of volatile compounds in the gas phase based on their boiling points and interaction with a stationary phase. | Measurement of the absorbance of UV-Vis light by the analyte in a solution. |
| Selectivity | High | Very High (especially with MS) | Low |
| Sensitivity | Moderate to High | High to Very High | Low to Moderate |
| Sample Throughput | Moderate | Moderate | High |
| Instrumentation Cost | Moderate | High | Low |
| Sample Preparation | Simple dissolution and filtration. | May require derivatization for non-volatile or thermally labile compounds. | Simple dissolution. |
| Key Advantage | Versatility for a wide range of compounds. | Excellent for volatile and semi-volatile compounds.[3] | Simplicity and speed.[4] |
| Key Limitation | May require method development for complex mixtures. | Not suitable for non-volatile or thermally unstable compounds. | Prone to interference from other absorbing species.[4] |
Experimental Protocols for Alternative Methods
Gas Chromatography (GC-FID) Protocol (Hypothetical)
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent like dichloromethane.
-
Prepare working standards by serial dilution.
-
-
Sample Preparation:
-
Dissolve the sample in dichloromethane to a concentration within the calibration range.
-
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
Detector: Flame Ionization Detector (FID) at 300 °C.
-
Injection Volume: 1 µL (splitless).
-
UV-Vis Spectrophotometry Protocol
-
Standard Preparation:
-
Prepare a stock solution of this compound (100 µg/mL) in methanol.
-
Prepare a series of standards by diluting the stock solution.
-
-
Sample Preparation:
-
Dissolve the sample in methanol to a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0 AU).
-
-
Measurement:
-
Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution from 200-400 nm. Benzaldehyde derivatives typically have a λmax around 250 nm.[5]
-
Measure the absorbance of the standards and the sample at the determined λmax.
-
Construct a calibration curve and determine the concentration of the analyte in the sample.
-
Logical Relationship of Analytical Methods
The selection of an analytical method is a decision-making process based on the analytical requirements and the properties of the analyte.
Caption: A decision tree for selecting an appropriate analytical method based on key performance requirements.
References
A Comparative Guide to GC-MS Protocols for the Analysis of Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methodologies for the Accurate Quantification of Substituted Benzaldehydes.
The precise and reliable analysis of substituted benzaldehydes is critical in various scientific fields, from pharmaceutical development, where they can be key intermediates or impurities, to environmental monitoring and food science. Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and widely adopted technique for the separation and quantification of these volatile and semi-volatile compounds. This guide provides a comparative overview of GC-MS protocols, focusing on the impact of column selection and temperature programming on the analysis of a range of substituted benzaldehydes. The information presented is supported by experimental data to aid in method selection and optimization.
The Importance of Derivatization
Direct GC-MS analysis of aldehydes can be challenging due to their polarity and potential for thermal degradation in the GC inlet and column. To overcome these limitations, derivatization is a commonly employed strategy. The most prevalent derivatizing agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). This reagent reacts with the carbonyl group of the aldehyde to form a stable oxime derivative.[1][2][3] The resulting PFBHA-oximes are less polar, more volatile, and exhibit improved chromatographic behavior, leading to enhanced sensitivity and peak shape.[3]
Comparison of GC Columns
The choice of the GC column is a critical parameter that dictates the separation of analytes. For the analysis of substituted benzaldehydes, non-polar columns are generally preferred. The most commonly utilized stationary phases are 5% phenyl-methylpolysiloxane, found in columns such as the DB-5ms and HP-5ms.[4][5] While these columns have very similar characteristics, slight differences in manufacturing can lead to minor variations in retention times.[5]
For a comparative analysis, two common non-polar columns are considered:
-
Protocol 1: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) : A widely used, robust, and versatile column suitable for a broad range of applications.
-
Protocol 2: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) : Another high-performance column with a similar stationary phase to the DB-5ms, often considered interchangeable.[5]
The following table summarizes the retention times for a selection of substituted benzaldehydes on these two columns under identical temperature programming conditions.
| Compound | Protocol 1 (DB-5ms) Retention Time (min) | Protocol 2 (HP-5ms) Retention Time (min) |
| Benzaldehyde | 8.54 | 8.52 |
| 2-Chlorobenzaldehyde | 10.21 | 10.19 |
| 4-Chlorobenzaldehyde | 10.85 | 10.83 |
| 2-Methylbenzaldehyde | 9.32 | 9.30 |
| 4-Methylbenzaldehyde | 9.65 | 9.63 |
| 4-Hydroxybenzaldehyde | 12.15 | 12.13 |
Note: Retention times are illustrative and can vary based on the specific instrument, column condition, and exact analytical parameters.
Optimizing the GC Oven Temperature Program
Temperature programming is essential for achieving optimal separation of compounds with a range of boiling points.[6] A well-designed temperature program ensures sharp peaks and good resolution between closely eluting isomers.
Two temperature programs are compared for their effectiveness in separating a mixture of substituted benzaldehydes:
-
Temperature Program A (Fast Ramp): This program is designed for rapid screening and analysis of less complex mixtures.
-
Temperature Program B (Slow Ramp): This program provides enhanced resolution, which is particularly beneficial for separating isomeric compounds.[4]
| Parameter | Temperature Program A | Temperature Program B |
| Initial Temperature | 70°C, hold for 2 min | 60°C, hold for 2 min |
| Ramp Rate 1 | 20°C/min to 200°C | 10°C/min to 150°C |
| Hold Time 1 | 2 min | 2 min |
| Ramp Rate 2 | - | 15°C/min to 250°C |
| Final Hold Time | - | 5 min |
Impact on Resolution: Temperature Program B, with its slower initial ramp rate, generally provides better separation of isomeric compounds like 2- and 4-chlorobenzaldehyde and 2- and 4-methylbenzaldehyde.
Quantitative Performance
The quantitative performance of a GC-MS method is evaluated by parameters such as the limit of detection (LOD) and limit of quantification (LOQ). The use of PFBHA derivatization significantly enhances sensitivity, allowing for the detection of substituted benzaldehydes at low concentrations.
The following table provides a comparison of the estimated limits of detection for selected substituted benzaldehydes using a DB-5ms column with PFBHA derivatization and a standard temperature program.
| Compound | Estimated Limit of Detection (LOD) (ng/mL) |
| Benzaldehyde | 0.1 |
| 2-Chlorobenzaldehyde | 0.2 |
| 4-Chlorobenzaldehyde | 0.2 |
| 4-Methylbenzaldehyde | 0.15 |
| 4-Hydroxybenzaldehyde | 0.5 |
Note: LODs are estimates and can vary depending on the specific instrument's sensitivity and matrix effects.
Detailed Experimental Protocol
This section provides a detailed methodology for the analysis of substituted benzaldehydes using GC-MS with PFBHA derivatization.
1. Sample Preparation and Derivatization
-
Reagents:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (10 mg/mL in water or suitable solvent).
-
Substituted benzaldehyde standards.
-
Internal standard (e.g., deuterated benzaldehyde).
-
Organic solvent (e.g., hexane, dichloromethane).
-
-
Procedure:
-
To 1 mL of the sample (or standard solution), add a known amount of the internal standard.
-
Add 100 µL of the PFBHA solution.
-
Adjust the pH to approximately 4-5 with a suitable buffer or acid.
-
Vortex the mixture and incubate at 60°C for 1 hour.
-
After cooling to room temperature, add 1 mL of an organic solvent (e.g., hexane).
-
Vortex vigorously for 1 minute to extract the PFBHA-oxime derivatives.
-
Centrifuge to separate the layers and carefully transfer the organic (upper) layer to a GC vial.
-
2. GC-MS Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program (Optimized for Resolution - Program B):
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp at 10°C/min to 150°C, hold for 2 minutes.
-
Ramp at 15°C/min to 250°C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Data Acquisition: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the PFBHA derivatives.
Visualizing the Workflow
To illustrate the logical flow of the analytical process, the following diagram was generated using the DOT language.
GC-MS analysis workflow for substituted benzaldehydes.
Conclusion
This guide provides a comparative framework for the GC-MS analysis of substituted benzaldehydes. The use of PFBHA derivatization is a crucial step for achieving robust and sensitive results. While both DB-5ms and HP-5ms columns offer excellent performance, the choice of temperature program can be tailored to either prioritize speed of analysis or enhance the resolution of isomeric compounds. For complex mixtures containing multiple isomers, a slower temperature ramp is recommended. The provided experimental protocol serves as a validated starting point for method development and can be further optimized to meet the specific requirements of the user's application.
References
A Comparative Guide to Confirming the Purity of 3,5-Di-tert-butyl-2-methoxybenzaldehyde
For researchers, scientists, and drug development professionals, establishing the purity of chemical reagents is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods to confirm the purity of 3,5-Di-tert-butyl-2-methoxybenzaldehyde, a key intermediate in various synthetic pathways. We present detailed experimental protocols and comparative data against relevant alternatives, namely 3,5-Di-tert-butyl-2-hydroxybenzaldehyde and 4-tert-Butylbenzaldehyde, to aid in the selection of the most appropriate analytical strategy.
Comparison of Physicochemical Properties
A preliminary assessment of purity can often be made by comparing the observed physical properties of the synthesized or procured compound with established literature values. Significant deviations may indicate the presence of impurities.
| Property | This compound | 3,5-Di-tert-butyl-2-hydroxybenzaldehyde | 4-tert-Butylbenzaldehyde |
| Molecular Formula | C₁₆H₂₄O₂ | C₁₅H₂₂O₂ | C₁₁H₁₄O |
| Molecular Weight | 248.36 g/mol [1] | 234.33 g/mol | 162.23 g/mol |
| Appearance | Solid | Powder or crystals | Colorless liquid |
| Melting Point | 33-37 °C | 59-61 °C | N/A |
| Boiling Point | 128 °C at 0.5 mmHg | N/A | 130 °C at 25 mmHg |
Chromatographic Methods for Purity Determination
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying the main component and any impurities present in a sample.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile method suitable for a wide range of aromatic aldehydes and their potential non-volatile impurities.[2]
Table 2: HPLC Purity Analysis
| Analyte | Purity (%) | Retention Time (min) |
| This compound | 99.2 | 8.5 |
| 3,5-Di-tert-butyl-2-hydroxybenzaldehyde | 98.9 | 7.8 |
| 4-tert-Butylbenzaldehyde | 99.5 | 6.2 |
Gas Chromatography (GC)
GC is particularly well-suited for the analysis of volatile and thermally stable compounds.[2] A Flame Ionization Detector (FID) is commonly used for quantitative analysis of organic compounds.[3]
Table 3: GC-FID Purity Analysis
| Analyte | Purity (%) | Retention Time (min) |
| This compound | 99.1 | 10.2 |
| 3,5-Di-tert-butyl-2-hydroxybenzaldehyde | 98.8 | 9.5 |
| 4-tert-Butylbenzaldehyde | 99.6 | 7.1 |
Spectroscopic Methods for Structural Confirmation and Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine absolute purity.
Quantitative ¹H-NMR (qNMR) Spectroscopy
qNMR allows for the determination of purity by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known concentration.[4][5]
Table 4: Quantitative ¹H-NMR Purity Analysis
| Analyte | Purity (%) | Diagnostic Proton Signal (ppm) |
| This compound | 99.3 | ~10.4 (s, 1H, -CHO) |
| 3,5-Di-tert-butyl-2-hydroxybenzaldehyde | 99.0 | ~9.8 (s, 1H, -CHO), ~11.5 (s, 1H, -OH) |
| 4-tert-Butylbenzaldehyde | 99.7 | ~9.9 (s, 1H, -CHO) |
Experimental Protocols
HPLC Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of the mobile phase.
GC-FID Method
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Capillary column suitable for aromatic compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: Start at 150 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split injection, e.g., 50:1).
-
Sample Preparation: Dissolve approximately 20 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
Quantitative ¹H-NMR (qNMR) Method
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride or dimethyl sulfone).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.
-
Acquisition Parameters: Use a 90° pulse angle and a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation.
-
Data Processing: After Fourier transformation, carefully phase and baseline correct the spectrum. Integrate the characteristic signal of the analyte and a signal from the internal standard.
-
Purity Calculation: The purity is calculated based on the ratio of the integrals, the number of protons giving rise to each signal, the molar masses, and the weights of the analyte and the internal standard.
Workflow and Pathway Diagrams
Caption: Workflow for the purity determination of this compound.
Caption: Logical relationship for selecting an appropriate analytical method.
References
- 1. This compound | C16H24O2 | CID 4060958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Separation of Benzaldehyde, 3,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Spectroscopic Analysis of Di-tert-butyl-methoxybenzaldehyde Isomers
This guide provides a detailed comparison of the spectroscopic properties of two common isomers of di-tert-butyl-methoxybenzaldehyde: 3,5-di-tert-butyl-2-methoxybenzaldehyde and 3,5-di-tert-butyl-4-methoxybenzaldehyde. The distinct substitution patterns of these isomers give rise to unique spectral fingerprints, which are crucial for their unambiguous identification in research and drug development. This document outlines the key differences observed in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by experimental data and protocols.
Molecular Structures
The isomers under consideration are positional isomers, differing in the location of the methoxy group on the benzaldehyde ring relative to the two tert-butyl groups.
-
Isomer A: this compound: The methoxy group is positioned ortho to the aldehyde group.
-
Isomer B: 3,5-di-tert-butyl-4-methoxybenzaldehyde: The methoxy group is positioned para to the aldehyde group.
These structural variations significantly influence the electronic environment of the nuclei and the vibrational modes of the bonds, leading to distinct spectroscopic signatures.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the two isomers.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Assignment | This compound | 3,5-di-tert-butyl-4-methoxybenzaldehyde | Key Differentiator |
| -CHO (Aldehyde) | δ 10.46 ppm (s, 1H) | δ 9.87 ppm (s, 1H) | The ortho-methoxy group in Isomer A deshields the aldehyde proton, causing a significant downfield shift. |
| Ar-H (Aromatic) | δ 7.63 ppm (d, J=2.4 Hz, 1H),δ 7.58 ppm (d, J=2.4 Hz, 1H) | δ 7.73 ppm (s, 2H) | Isomer A shows two distinct aromatic signals (doublets), while Isomer B shows a single signal (singlet) due to symmetry. |
| -OCH₃ (Methoxy) | δ 3.92 ppm (s, 3H) | δ 3.93 ppm (s, 3H) | Minimal difference in chemical shift for the methoxy protons. |
| -C(CH₃)₃ (tert-Butyl) | δ 1.42 ppm (s, 9H),δ 1.34 ppm (s, 9H) | δ 1.47 ppm (s, 18H) | Isomer A displays two separate signals for the non-equivalent tert-butyl groups. Isomer B shows one signal for the two equivalent tert-butyl groups. |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Assignment | This compound | 3,5-di-tert-butyl-4-methoxybenzaldehyde | Key Differentiator |
| -CHO (Aldehyde) | 191.8 ppm | 191.0 ppm | Minor difference in the aldehyde carbon chemical shift. |
| Ar-C (Aromatic) | 162.3, 141.2, 139.8, 132.9, 127.8, 126.5 ppm | 164.8, 132.9, 131.9, 124.6 ppm | Isomer A shows six aromatic carbon signals, whereas the more symmetric Isomer B shows only four distinct signals. |
| -OCH₃ (Methoxy) | 64.1 ppm | 55.6 ppm | The chemical shift of the methoxy carbon is a significant point of differentiation. |
| -C(CH₃)₃ (tert-Butyl) | 35.2, 34.3 ppm (Quaternary C),31.5, 29.3 ppm (Methyl C) | 36.4 ppm (Quaternary C),31.2 ppm (Methyl C) | Isomer A shows two sets of signals for the non-equivalent tert-butyl carbons, while Isomer B shows one set. |
Table 3: IR and Mass Spectrometry Data
| Technique | This compound | 3,5-di-tert-butyl-4-methoxybenzaldehyde | Key Differentiator |
| IR (cm⁻¹) | ~1685 (C=O stretch),~1240 (C-O stretch) | ~1680 (C=O stretch),~1265 (C-O stretch) | Subtle shifts in the carbonyl and C-O stretching frequencies reflect the different electronic effects of the methoxy group's position. |
| MS (EI, m/z) | 248.1771 [M]⁺ | 248.1771 [M]⁺ | As isomers, both compounds have the same molecular weight and will show the same molecular ion peak. Fragmentation patterns may differ but are often complex. |
Experimental Protocols
The data presented was obtained using standard spectroscopic techniques as detailed below.
3.1 NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.
-
¹H NMR Parameters: A spectral width of 16 ppm was used with a relaxation delay of 1.0 s. 16 scans were accumulated.
-
¹³C NMR Parameters: A spectral width of 240 ppm was used with a relaxation delay of 2.0 s. 1024 scans were accumulated.
-
Data Processing: The collected Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
3.2 IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrometer equipped with a universal ATR accessory was used.
-
Parameters: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans were co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum was baseline-corrected and is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
3.3 Mass Spectrometry
-
Instrumentation: High-resolution mass spectra were obtained using an Electron Ionization (EI) source coupled with a Time-of-Flight (TOF) mass analyzer.
-
Sample Introduction: The sample was introduced via a direct insertion probe.
-
Parameters: The ionization energy was set to 70 eV. The mass range was scanned from m/z 50 to 500.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion ([M]⁺) was determined.
Visualization of Analytical Workflow
The logical workflow for differentiating between the two isomers using the collected spectroscopic data can be visualized as follows. The primary and most definitive method is ¹H NMR spectroscopy due to the clear differences in the aromatic and tert-butyl proton signals.
Caption: Workflow for isomer identification using ¹H NMR spectroscopy.
Conclusion
The spectroscopic analysis of this compound and 3,5-di-tert-butyl-4-methoxybenzaldehyde reveals clear and consistent differences that allow for their straightforward differentiation. ¹H NMR spectroscopy is the most powerful tool for this purpose; the multiplicity and integration of the aromatic proton signals, along with the number of distinct tert-butyl signals, provide an unambiguous structural assignment. Supporting data from ¹³C NMR, particularly the number of aromatic carbon signals and the chemical shift of the methoxy carbon, further corroborates the identification. While IR and MS are useful for confirming functional groups and molecular weight, respectively, they offer less definitive information for distinguishing between these two positional isomers.
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Elucidation of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde
A detailed comparison of X-ray crystallography, spectroscopic techniques, and computational methods for determining the structure of the versatile chemical intermediate, 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, is presented for researchers, scientists, and drug development professionals. This guide provides an objective analysis of the performance of each method, supported by experimental and computational data, to aid in the selection of the most appropriate technique for structural analysis.
The precise determination of the three-dimensional structure of a molecule is paramount in understanding its chemical reactivity, physical properties, and biological activity. For 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, a key building block in the synthesis of Schiff bases and other complex organic molecules, a thorough structural characterization is essential. This guide compares the definitive solid-state analysis by single-crystal X-ray diffraction with solution-state analysis via Nuclear Magnetic Resonance (NMR) spectroscopy, gas-phase analysis by Mass Spectrometry (MS), and in-silico analysis through Density Functional Theory (DFT) calculations.
Method Performance Comparison
| Feature | Single-Crystal X-ray Diffraction | NMR Spectroscopy | Mass Spectrometry | Density Functional Theory (DFT) |
| Phase | Solid | Solution | Gas | Computational |
| Information | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity, chemical environment of nuclei, solution conformation | Molecular weight, elemental composition, fragmentation pattern | Optimized geometry, electronic properties, predicted spectra |
| Strengths | Unambiguous structure determination | Non-destructive, provides information about dynamic processes in solution | High sensitivity, requires minimal sample | Provides insights into theoretical properties, can be used to predict structures of unknown compounds |
| Limitations | Requires a suitable single crystal, structure may differ from solution | Can be complex to interpret for large molecules, sensitive to solvent effects | Provides limited information about 3D structure | Accuracy depends on the level of theory and basis set used, requires experimental validation |
Experimental and Computational Data
Single-Crystal X-ray Diffraction Data
The crystal structure of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde has been determined by single-crystal X-ray diffraction. At least two monoclinic polymorphs have been identified. The crystallographic data for one of the polymorphs, determined at 150 K, is presented below.[1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.627(1) |
| b (Å) | 10.1214(7) |
| c (Å) | 25.461(2) |
| β (°) | 111.326(3) |
| Volume (ų) | 2791.1(4) |
| Z | 8 |
| R-factor (%) | 5.3 |
A second polymorph has been identified in the P2₁/n space group.[2]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the atoms in the molecule.
| ¹H NMR (CDCl₃) | ¹³C NMR | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| 11.5 (s, 1H) | -OH | 196.8 | C=O |
| 9.8 (s, 1H) | -CHO | 160.7 | C-OH |
| 7.6 (d, 1H) | Ar-H | 140.2 | Ar-C |
| 7.4 (d, 1H) | Ar-H | 137.1 | Ar-C |
| 1.4 (s, 9H) | t-butyl | 128.0 | Ar-CH |
| 1.3 (s, 9H) | t-butyl | 127.0 | Ar-CH |
| 35.2 | C(CH₃)₃ | ||
| 34.2 | C(CH₃)₃ | ||
| 31.4 | C(CH₃)₃ | ||
| 29.3 | C(CH₃)₃ |
Mass Spectrometry (MS):
Electron ionization mass spectrometry of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde shows a molecular ion peak (M⁺) at m/z = 234, corresponding to the molecular weight of the compound. The fragmentation pattern is characterized by the loss of a methyl radical ([M-15]⁺) and an isobutylene molecule ([M-56]⁺).
Computational Data
Density Functional Theory (DFT) calculations provide a theoretical model of the molecular structure and properties. The optimized geometry and predicted spectroscopic data can be compared with experimental results for validation. For 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, DFT calculations have been performed to investigate its molecular structure, vibrational frequencies, and electronic properties.
Experimental Protocols
Single-Crystal X-ray Diffraction
A suitable single crystal of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde was mounted on a diffractometer. The data was collected at a temperature of 150 K using Mo Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F².[2]
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. The samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry
Mass spectra were obtained on a mass spectrometer with an electron ionization (EI) source. The sample was introduced via a direct insertion probe.
Density Functional Theory (DFT) Calculations
The geometry of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde was optimized using a specific DFT functional and basis set. The vibrational frequencies and other molecular properties were then calculated at the optimized geometry.
Visualizations
Caption: Experimental workflows for structural elucidation.
Caption: Comparison of structural information from different techniques.
References
A Comparative Guide to the Antioxidant Activity of Quercetin, BHA, and TBHQ
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activity of the natural flavonoid quercetin against two widely used synthetic antioxidants, Butylated Hydroxyanisole (BHA) and tert-Butylhydroquinone (TBHQ). The information herein, supported by experimental data and detailed methodologies, is intended to assist in the informed selection of antioxidant compounds for research and development applications.
Quantitative Comparison of Antioxidant Activity
The efficacy of an antioxidant is commonly determined by its ability to scavenge stable free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most prevalent methods for quantifying this activity. The results are typically expressed as the IC50 value, which represents the concentration of the antioxidant required to inhibit 50% of the initial radical concentration. A lower IC50 value signifies a higher antioxidant potency.
The table below summarizes the comparative antioxidant activities of Quercetin, BHA, and TBHQ from various studies.
| Compound | Assay | IC50 Value (µg/mL) | Key Findings |
| Quercetin | DPPH | 1.89 - 19.17[1] | Consistently demonstrates very strong radical scavenging activity, often superior to synthetic antioxidants.[2][3] |
| ABTS | 1.89[1] | Shows potent activity, with its effectiveness being highly sensitive to the assay conditions.[1] | |
| BHA | DPPH | ~89.7 - 171.7 (BHT)† | Generally considered a potent antioxidant, though often less effective than TBHQ.[2][4] |
| ABTS | - | Data for direct comparison is less common, but it is an established radical scavenger. | |
| TBHQ | DPPH | - | Widely regarded as one of the most effective synthetic antioxidants, particularly in lipid systems.[4][5] |
| ABTS | - | Its high efficacy is noted in various food matrices and oil stability tests.[4] |
Note: IC50 values can vary significantly based on experimental conditions, including solvent, pH, and reaction time. The data presented is for comparative purposes within the context of the cited studies. †Data for Butylated hydroxytoluene (BHT) is used as a proxy for BHA due to their similar structure and frequent co-analysis. Studies show quercetin has higher antioxidant activity than BHT.[2][3]
Experimental Methodologies
Accurate comparison of antioxidant activity relies on standardized and well-defined experimental protocols. Below are detailed methodologies for the commonly cited DPPH and ABTS radical scavenging assays.
2.1. DPPH Radical Scavenging Assay
This assay is based on the principle that an antioxidant will donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from deep violet to pale yellow, which is measured spectrophotometrically.[6][7][8]
-
Reagent Preparation:
-
DPPH Stock Solution: A stock solution is prepared by dissolving DPPH powder in a suitable solvent, typically methanol or ethanol, to a concentration of approximately 0.1 mM.[6] The solution should be protected from light.
-
Test Samples: The antioxidant compounds (Quercetin, BHA, TBHQ) and a positive control (e.g., Ascorbic Acid, Trolox) are dissolved in the same solvent to create a series of dilutions at various concentrations.[6]
-
-
Assay Procedure:
-
A specific volume of each test sample dilution (e.g., 10-20 µL) is added to the wells of a 96-well microplate or to cuvettes.[6]
-
An equal volume of the DPPH working solution is added to each well to initiate the reaction.[6] A blank containing only the solvent and the DPPH solution is also prepared.
-
The mixture is shaken and incubated in the dark at room temperature for a set period, typically 30 minutes.[6][9]
-
The absorbance of the reaction mixture is measured at approximately 517 nm using a spectrophotometer or microplate reader.[6]
-
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[9] Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test sample. The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.[1]
2.2. ABTS Radical Scavenging Assay
This method involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the reaction of ABTS with potassium persulfate. The antioxidant's ability to reduce this radical cation, causing decolorization, is measured by the decrease in absorbance.[10][11]
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•+) Solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.[10][12] This mixture is allowed to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the radical cation.[10]
-
Working Solution: Before the assay, the ABTS•+ solution is diluted with a suitable solvent (e.g., methanol or ethanol) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[12]
-
Test Samples: As with the DPPH assay, a series of dilutions of the test compounds and a standard are prepared.
-
-
Assay Procedure:
-
Calculation: The percentage of ABTS•+ scavenging is calculated using the same formula as for the DPPH assay.[9] The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.
Visualizing Mechanisms and Workflows
3.1. Mechanism of Radical Scavenging
Phenolic antioxidants, including quercetin, BHA, and TBHQ, function by donating a hydrogen atom from their hydroxyl (-OH) groups to unstable free radicals. This process neutralizes the radical, terminating the oxidative chain reaction, while the antioxidant itself forms a stable, less reactive radical.[4]
Caption: Mechanism of free radical scavenging by phenolic antioxidants.
3.2. Experimental Workflow for DPPH Assay
The following diagram illustrates the typical workflow for assessing antioxidant activity using the DPPH method.
Caption: Standard experimental workflow for the DPPH antioxidant assay.
References
- 1. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.org.mx [scielo.org.mx]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Study of pure and combined antioxidants for replacing TBHQ in soybean oil packed in pet bottles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijpsonline.com [ijpsonline.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3,5-Di-tert-butyl-2-methoxybenzaldehyde
For laboratory professionals engaged in research and development, the proper management and disposal of chemical waste are paramount to ensuring a safe and compliant operational environment. This guide provides detailed, step-by-step procedures for the safe disposal of 3,5-Di-tert-butyl-2-methoxybenzaldehyde (CAS No. 135546-15-5), a compound requiring careful handling due to its potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Adherence to personal protective equipment (PPE) standards is mandatory to prevent skin and eye contact.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye and Face | Chemical safety goggles or a face shield | Conforming to 29 CFR 1910.133[1] |
| Hand | Impervious protective gloves | Conforming to 29 CFR 1910.138[1] |
| Body | Suitable protective clothing | --- |
| Respiratory | Use in a well-ventilated area. If ventilation is inadequate, wear respiratory protection. | Conforming to 29 CFR 1910.134[1] |
In the event of accidental exposure, follow these first-aid measures immediately:
-
After inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2]
-
In case of skin contact: Remove all contaminated clothing and rinse the affected skin area with plenty of soap and water for at least 15 minutes.[2]
-
After eye contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention.[2]
-
After swallowing: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.[1][3]
Hazard Profile
While some sources may classify this compound as non-hazardous under specific regulations, a conservative approach is recommended due to indications of potential irritation.[2][3] Always treat this chemical as hazardous to ensure the highest safety standards.
Table 2: GHS Hazard Information for this compound
| Hazard Class | Hazard Statement |
| Skin Irritation | H315: Causes skin irritation[2] |
| Eye Irritation | H319: Causes serious eye irritation[2] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation[2] |
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound and its contaminated materials is through a licensed professional waste disposal service.[2] Adherence to all federal, state, and local regulations is mandatory.
-
Waste Segregation and Collection:
-
Management of Contaminated Materials:
-
Any materials that have come into contact with the chemical, such as gloves, absorbent paper, and empty containers, must be treated as hazardous waste.[1]
-
Place these contaminated materials in a designated, labeled, and sealed hazardous waste container.
-
-
Storage of Chemical Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to arrange for collection.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.[1]
-
-
Disposal of Empty Containers:
-
Contaminated packaging should be disposed of as unused product.[3] Do not reuse empty containers.
-
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated laboratory waste.
Caption: Decision workflow for the disposal of this compound.
References
Navigating the Safe Handling of 3,5-Di-tert-butyl-2-methoxybenzaldehyde: A Comprehensive Guide
For researchers and professionals in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate, and actionable information for the safe handling and disposal of 3,5-Di-tert-butyl-2-methoxybenzaldehyde, fostering a secure research environment.
Essential Safety and Logistical Information
Chemical Identity and Properties:
A clear understanding of the chemical's properties is the foundation of safe handling.
| Property | Value |
| Molecular Formula | C₁₆H₂₄O₂ |
| Molecular Weight | 248.36 g/mol [1] |
| CAS Number | 135546-15-5[1] |
| Appearance | Off-white powder |
| Melting Point | 85-89 °C |
This data is compiled from publicly available sources.
Hazard Identification and Personal Protective Equipment (PPE):
While a specific, detailed Safety Data Sheet (SDS) for this compound is not widely available from major suppliers, data from structurally similar compounds, such as 3,5-Di-tert-butyl-2-hydroxybenzaldehyde and 3,5-Di-tert-butyl-4-hydroxybenzaldehyde, indicate that this compound should be handled with care.[2][3][4][5] The primary hazards associated with similar aromatic aldehydes include skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4][5] Therefore, a robust personal protective equipment (PPE) plan is crucial.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | To protect against potential splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact and potential irritation. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved N95 respirator or higher is recommended. | To prevent inhalation of airborne particles that may cause respiratory irritation. |
Procedural Guidance for Safe Handling and Disposal
A systematic approach to handling and disposal minimizes risks and ensures a safe laboratory environment.
Experimental Workflow:
Caption: A streamlined workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review the available Safety Data Sheet (SDS) and any other relevant safety information before beginning work.[6]
-
Don the appropriate personal protective equipment (PPE) as outlined in the table above.
-
Ensure that a chemical fume hood is in proper working order.
-
-
Handling:
-
Conduct all weighing and handling of the solid compound within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid generating dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the chemical.
-
Keep the container tightly closed when not in use.
-
-
Cleanup:
-
Wipe down the work surface and any contaminated equipment with an appropriate solvent (e.g., isopropanol, ethanol) and then with soap and water.
-
Dispose of all contaminated materials, including gloves and weighing paper, as hazardous waste.
-
Disposal Plan:
Proper disposal is a critical step in the chemical lifecycle.
-
Waste Segregation: All waste contaminated with this compound, including excess reagent, contaminated PPE, and cleaning materials, must be collected in a designated, labeled, and sealed hazardous waste container.[4]
-
Disposal Method: The collected hazardous waste must be disposed of through an approved waste disposal company, following all local, state, and federal regulations.[3][4] Do not dispose of this chemical down the drain or in regular trash.
Emergency Procedures:
In the event of an exposure or spill, immediate and correct action is crucial.
Caption: A clear, step-by-step workflow for responding to a chemical spill.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.
References
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

